5-Cyclopropyl-2-vinylpyridine
Description
Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Heterocyclic Chemistry
Pyridine, a six-membered heterocyclic compound containing a nitrogen atom, and its derivatives are of immense importance in chemistry. beilstein-journals.org The pyridine ring is a fundamental structural unit found in a vast array of natural products, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. beilstein-journals.org In the realm of synthetic chemistry, pyridine derivatives are crucial building blocks and intermediates. arkat-usa.org Their utility stems from the electronic properties of the pyridine ring, which can be readily tuned by the introduction of various substituents.
The nitrogen atom in the pyridine ring imparts a basic character and influences the reactivity of the entire molecule. acs.org This allows for a diverse range of chemical transformations, making pyridine derivatives versatile scaffolds in the synthesis of complex molecules. arkat-usa.org They are prominently featured in pharmaceuticals, agrochemicals, and materials science, highlighting their broad impact. beilstein-journals.org The development of new methods for synthesizing substituted pyridines remains an active area of research, driven by the constant demand for novel compounds with specific functions. arkat-usa.org
The Cyclopropyl (B3062369) Group: A Key Structural Motif in Advanced Organic Synthesis
The cyclopropyl group, the smallest of the cycloalkanes, is far from being a simple, inert substituent. Its three-membered ring is characterized by significant ring strain, which bestows upon it unique electronic and steric properties. caltech.edu This strain results in the C-C bonds having a higher p-character than typical alkanes, leading to a degree of unsaturation and the ability to conjugate with adjacent π-systems, akin to a double bond. umt.edu
Rationale for Research on Cyclopropyl-Vinyl-Pyridine Architectures
The combination of a pyridine ring, a vinyl group, and a cyclopropyl substituent within a single molecule, as seen in 5-Cyclopropyl-2-vinylpyridine , presents a compelling case for research. This specific arrangement of functional groups suggests a molecule with a rich and varied reactivity profile.
The vinyl group attached to the pyridine ring is a versatile handle for a multitude of chemical transformations. It can participate in polymerization reactions, cycloadditions, and various metal-catalyzed cross-coupling reactions. nih.gov The presence of the electron-withdrawing pyridine ring activates the vinyl group for nucleophilic addition reactions. nih.gov
The cyclopropyl group at the 5-position of the pyridine ring introduces the aforementioned benefits of conformational rigidity and metabolic stability. Its electronic properties can also modulate the reactivity of the pyridine ring and the vinyl group. Research into cyclopropyl-vinyl-pyridine architectures is driven by the potential to create novel ligands for catalysis, building blocks for complex organic synthesis, and new candidates for medicinal chemistry. The interplay between the three components—the heterocyclic aromatic ring, the reactive alkene, and the strained cycloalkane—offers a fertile ground for discovering new chemical properties and applications. For instance, related cyclopropylpyridine derivatives have been investigated for their interactions with acids and their behavior under hydrogenation conditions. dss.go.th Furthermore, the asymmetric synthesis of related cyclopropane-containing heterocycles is an area of active investigation, aiming to produce enantiomerically pure compounds for pharmaceutical applications. rsc.org
Chemical and Physical Properties of this compound
While extensive experimental data for this compound is not widely available in the public domain, computational data from sources like PubChem provides valuable insights into its properties. nih.gov
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N | PubChem nih.gov |
| Molecular Weight | 145.20 g/mol | PubChem nih.gov |
| IUPAC Name | 5-cyclopropyl-2-ethenylpyridine | PubChem nih.gov |
| CAS Number | 1824089-28-2 | PubChem nih.gov |
| SMILES | C=CC1=NC=C(C=C1)C2CC2 | PubChem nih.gov |
| XLogP3-AA (Lipophilicity) | 2.6 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
Synthesis and Characterization
Detailed, peer-reviewed synthetic procedures for This compound are scarce in the literature. However, general methods for the synthesis of related cyclopropylpyridines and vinylpyridines suggest plausible routes.
One potential synthetic strategy involves the Suzuki coupling reaction of a boronic acid derivative of cyclopropane (B1198618) with a bromo-substituted vinylpyridine. arkat-usa.org Another approach could be the reaction of a vinylpyridine derivative with a diazocompound to form the cyclopropyl ring. arkat-usa.org The synthesis of 2-vinylpyridine (B74390) itself can be achieved through the dehydration of 2-hydroxyethyl pyridine. google.com
Characterization of This compound would rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure. The proton NMR spectrum would be expected to show characteristic signals for the vinyl protons, the aromatic protons of the pyridine ring, and the aliphatic protons of the cyclopropyl group. The coupling constants between these protons would provide valuable information about their spatial relationships. caltech.edu
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. nsf.gov
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=C stretching of the vinyl group and the aromatic ring, as well as the C-H stretching vibrations of the various groups.
Potential Reactivity and Research Directions
The unique combination of functional groups in This compound suggests several avenues for further research into its reactivity.
Reactions of the Vinyl Group: The vinyl group is susceptible to a variety of addition reactions. It can undergo hydrogenation to an ethyl group, or be subjected to hydroboration-oxidation to form an alcohol. It can also participate in Michael additions with nucleophiles. nih.gov Furthermore, the vinyl group is a suitable monomer for polymerization, potentially leading to novel polymers with interesting properties.
Reactions of the Pyridine Ring: The nitrogen atom of the pyridine ring can be quaternized or oxidized. The aromatic ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the substituents.
Reactions involving the Cyclopropyl Group: The strained cyclopropyl ring can be cleaved under certain conditions, such as treatment with strong acids or catalytic hydrogenation, leading to ring-opened products. dss.go.th This reactivity can be harnessed to synthesize different molecular skeletons.
Catalytic Applications: The pyridine nitrogen can act as a ligand to coordinate with metal centers, making This compound a potential candidate for use in catalysis. The electronic and steric properties imparted by the cyclopropyl and vinyl groups could influence the catalytic activity and selectivity of such complexes. researchgate.netescholarship.org
The study of This compound and its derivatives holds promise for the development of new materials, catalysts, and biologically active compounds. Future research will likely focus on the development of efficient synthetic routes to this molecule and a thorough investigation of its chemical reactivity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
5-cyclopropyl-2-ethenylpyridine |
InChI |
InChI=1S/C10H11N/c1-2-10-6-5-9(7-11-10)8-3-4-8/h2,5-8H,1,3-4H2 |
InChI Key |
QWKSIKPTWYYOHX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC=C(C=C1)C2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cyclopropyl 2 Vinylpyridine and Analogues
Strategies for Constructing the Pyridine (B92270) Ring System
The formation of the pyridine core is a fundamental aspect of synthesizing 5-cyclopropyl-2-vinylpyridine and its analogues. Various methods have been developed for pyridine ring synthesis, each with its own advantages and substrate scope. These can range from classical condensation reactions to modern transition metal-catalyzed processes.
Cyclization Reactions and Annulation Approaches
Cyclization and annulation reactions are powerful strategies for the de novo synthesis of pyridine rings from acyclic precursors. wikipedia.org Annulation, a process where a new ring is formed onto an existing molecule, can be achieved through various means, including intramolecular cyclization of appropriately functionalized precursors. wikipedia.org These methods often involve the formation of one or two carbon-nitrogen bonds and one carbon-carbon bond to complete the heterocyclic ring.
One common approach involves the reaction of α,β-unsaturated carbonyl compounds with a nitrogen source, like ammonia (B1221849), to form a dihydropyridine (B1217469) intermediate which is then oxidized to the aromatic pyridine. google.com The specific substitution pattern of the final pyridine is dictated by the choice of the starting materials. For instance, the Bohlmann-Rahtz pyridine synthesis allows for the formation of substituted pyridines from enamines and α,β-unsaturated ketones.
Hantzsch-Type Pyridine Synthesis and Modifications
The Hantzsch pyridine synthesis, first reported in 1881, is a classic and versatile multi-component reaction for the synthesis of dihydropyridines, which can then be oxidized to pyridines. The traditional Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate.
The initial product is a 1,4-dihydropyridine, which can be subsequently aromatized to the corresponding pyridine derivative. Aromatization can be achieved using a variety of oxidizing agents. Modifications to the classical Hantzsch synthesis have been developed to allow for the preparation of unsymmetrically substituted pyridines by using a stepwise approach or by employing different starting materials. These modifications enhance the utility of the Hantzsch synthesis for creating a wider range of pyridine-based molecules.
Transition Metal-Catalyzed Cycloaddition Routes to Pyridines
Modern synthetic methods increasingly rely on transition metal catalysis to achieve efficient and selective formation of complex molecules. For pyridine synthesis, transition metal-catalyzed [2+2+2] cycloaddition reactions have emerged as a powerful tool. This reaction involves the cyclotrimerization of two alkyne molecules and a nitrile to form a substituted pyridine ring.
Various transition metals, including cobalt and rhodium, have been shown to catalyze this transformation effectively. The regioselectivity of the cycloaddition can often be controlled by the choice of catalyst and reaction conditions, allowing for the synthesis of specific pyridine isomers. This method is particularly valued for its atom economy and ability to construct highly substituted pyridine rings in a single step.
A plausible and efficient route to construct the 5-cyclopropyl-2-substituted pyridine core involves a cross-coupling reaction. Specifically, a Suzuki-Miyaura coupling can be employed, starting from a readily available halogenated pyridine. For instance, 5-bromo-2-methylpyridine (B113479) can be coupled with cyclopropylboronic acid in the presence of a palladium catalyst and a suitable base to yield 5-cyclopropyl-2-methylpyridine. mdpi.comaudreyli.com This key intermediate can then be further functionalized to introduce the vinyl group.
Table 1: Comparison of Pyridine Ring Construction Strategies
| Synthesis Strategy | Key Reactants | Key Features |
|---|---|---|
| Cyclization/Annulation | α,β-Unsaturated carbonyls, enamines, ammonia | Builds the ring from acyclic precursors; versatile for various substitution patterns. |
| Hantzsch Synthesis | Aldehyde, β-ketoesters, ammonia/ammonium acetate | Multi-component reaction; initially forms dihydropyridines requiring subsequent oxidation. |
| Transition Metal-Catalyzed Cycloaddition | Alkynes, nitriles | Atom-economical [2+2+2] cycloaddition; good for highly substituted pyridines. |
| Suzuki-Miyaura Cross-Coupling | Halogenated pyridine, organoboron reagent (e.g., cyclopropylboronic acid) | Introduces substituents onto a pre-formed pyridine ring; high functional group tolerance. mdpi.comaudreyli.com |
Introduction of the Vinyl Moiety to the Pyridine Core
Once the appropriately substituted pyridine core, such as 5-cyclopropyl-2-methylpyridine, is obtained, the next critical step is the introduction of the vinyl group at the 2-position. Several established methods are available for converting a methyl group on a pyridine ring into a vinyl group.
Dehydration of Hydroxyethylpyridines
A common and reliable method for the synthesis of 2-vinylpyridines is the dehydration of the corresponding 2-(hydroxyethyl)pyridine intermediate. wikipedia.org This two-step process begins with the reaction of a 2-methylpyridine (B31789) derivative (a 2-picoline) with formaldehyde (B43269) (CH₂O). This condensation reaction, typically carried out under heat, yields the 2-(2-hydroxyethyl)pyridine. wikipedia.org
The subsequent step involves the dehydration of this alcohol intermediate. This elimination of water is usually achieved by heating the hydroxyethylpyridine in the presence of a dehydrating agent, such as concentrated sodium hydroxide, to afford the desired 2-vinylpyridine (B74390). wikipedia.org An inhibitor is often added during the final distillation to prevent the polymerization of the vinylpyridine product. wikipedia.org
Condensation Reactions with Formaldehyde and Picolines
The reaction conditions, such as temperature and pressure, can be optimized to favor the formation of the hydroxyethyl (B10761427) intermediate. wikipedia.org This method is widely used in industrial settings for the production of vinylpyridines due to the ready availability of the starting materials. nih.gov
Table 2: Methods for Introducing the Vinyl Moiety
| Method | Starting Material | Reagents | Intermediate | Key Transformation |
|---|---|---|---|---|
| Dehydration Route | 5-Cyclopropyl-2-methylpyridine | 1. Formaldehyde (CH₂O)2. Dehydrating agent (e.g., NaOH) | 2-(5-Cyclopropylpyridin-2-yl)ethanol | Elimination of water from the alcohol. wikipedia.org |
| Condensation | 5-Cyclopropyl-2-methylpyridine | Formaldehyde (CH₂O) | 2-(5-Cyclopropylpyridin-2-yl)ethanol | Aldol-type condensation to form the alcohol precursor. wikipedia.orgnih.gov |
Cobalt-Catalyzed Reactions of Acetylene (B1199291) and Acrylonitrile (B1666552)
The synthesis of 2-vinylpyridine, a key precursor and structural analogue to this compound, can be achieved through the cobalt-catalyzed cycloaddition of acetylene and acrylonitrile. google.comwikipedia.org This methodology provides a direct route to the vinylpyridine scaffold from simple, readily available starting materials. google.com Organocobalt complexes, such as cobaltocene (B1669278) or cyclopentadienylcobalt catalysts, are effective in promoting this transformation. google.com
The reaction is typically conducted at elevated temperatures, generally above 140°C, in an inert solvent. google.com Research has shown that controlling reaction parameters such as acrylonitrile concentration, temperature, and reaction time is crucial for achieving high selectivity and yield of 2-vinylpyridine while minimizing polymerization of the product. google.com A patented process highlights that maintaining an acrylonitrile concentration below 2 moles/liter and a reaction temperature between 140°C and 180°C for a duration of less than 50 minutes can lead to favorable outcomes. google.com Earlier methods using cobaltocene at lower temperatures (e.g., 110°C) required significantly longer reaction times and resulted in lower yields of 2-vinylpyridine. google.com
| Catalyst | Temperature (°C) | Acrylonitrile Conc. (mol/L) | Time (min) | 2-Vinylpyridine Yield (%) | Reference |
| Cobaltocene | 120 | 4.57 | 60 | 41.6 | google.com |
| Cobaltocene | 110 | 5.05 | 420 | 31.0 | google.com |
| Cyclopentadienyl-cobalt cyclooctadiene | 100 | 2.144 | 240 | 75.0 | google.com |
| Cyclopentadienylcobalt or π-allylcobalt | >140 - 180 | <2 | <50 | Improved Yields | google.com |
Introduction of the Cyclopropyl (B3062369) Group to Pyridine and Vinylpyridine Scaffolds
The synthesis of cyclopropyl-substituted pyridines, including this compound, is primarily accomplished through two strategic approaches. The first involves the direct cyclopropanation of a pre-existing olefinic pyridine, such as a vinylpyridine derivative. This method constructs the three-membered ring onto the molecule in the latter stages of the synthesis. The second major strategy involves the use of cross-coupling reactions to forge a bond between a pyridine ring and a pre-formed cyclopropyl group. This approach is highly modular, allowing for the connection of diverse cyclopropyl and pyridine fragments.
Cyclopropanation Reactions of Olefinic Pyridines
The cyclopropanation of vinylpyridines using diazo compounds is a well-established method for creating the cyclopropyl ring. wikipedia.orgnih.gov This reaction typically proceeds through the generation of a carbene or carbenoid intermediate from the diazo precursor, which then undergoes a [2+1] cycloaddition with the vinyl group. wikipedia.org Metal catalysts, particularly those based on rhodium, copper, and cobalt, are frequently employed to facilitate this transformation, often leading to high yields and diastereoselectivity. rsc.orgorganic-chemistry.org For instance, the reaction of vinyl heterocycles with aryldiazoacetates in the presence of dirhodium tetracarboxylate catalysts can produce the corresponding cyclopropane (B1198618) derivatives. rsc.org
The reaction involves the 1,3-dipolar cycloaddition of the diazo compound to the alkene, forming a pyrazoline intermediate. wikipedia.org Subsequent thermal or photochemical decomposition of the pyrazoline expels dinitrogen gas to yield the final cyclopropane product. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the reaction.
| Olefin Substrate | Diazo Compound/Carbenoid | Catalyst | Key Findings | Reference |
| 2-Chloro-5-vinylpyridine | ortho-substituted aryldiazoacetate | Rh₂(R-p-Ph-TPCP)₄ | Low yield (30%) and enantioselectivity (15% ee) under initial test conditions. | rsc.org |
| Electron-deficient alkenes | Various diazo compounds | None (on-water synthesis) | Highly efficient, environmentally friendly method. Diastereodivergent synthesis achieved via substrate engineering. | rsc.org |
| Unsaturated amines | α-diazo acylating agents | None | Modular synthesis of cyclopropane-fused lactams via acylation, (3+2) cycloaddition, and fragmentation. | nih.gov |
| Various Olefins | Succinimidyl diazoacetate | [Co(P1)] | High yields and excellent diastereo- and enantioselectivity for cyclopropane succinimidyl esters. | organic-chemistry.org |
Alternative strategies for cyclopropanation involve the use of photochemical and electrochemical methods to generate the reactive intermediates required for ring formation. nih.govsciopen.com These techniques offer mild reaction conditions and can provide access to unique reactivity patterns compared to traditional thermal methods. rsc.orgnih.gov
Photochemical cyclopropanation can be initiated by irradiating a solution of a diazo compound and an olefin, leading to the formation of a carbene that adds to the double bond. nih.govnih.gov In some cases, the photochemically accessible triplet excited state of a carbene precursor can react with substrates like pyridine, although this may lead to addition products rather than cyclopropanation depending on the specific reactants. nih.govrsc.org For example, the photolysis of a diamidocarbene in pyridine resulted in a double addition product rather than the expected ring expansion. nih.govrsc.org
Electrochemical methods provide a green, catalyst-free approach to cyclopropanation. nih.govnih.gov Anodic oxidation of an electron-rich olefin, such as a styrene (B11656) derivative, generates an electrophilic alkene radical cation. nih.gov This reactive intermediate can then undergo a [2+1] cycloaddition with a nucleophilic diazo compound to form the cyclopropane ring. nih.gov This process avoids the need for chemical oxidants and often proceeds with high efficiency and broad substrate tolerance. sciopen.comnih.gov
| Method | Substrates | Mechanism | Key Features | Reference |
| Photochemical | Diamidocarbene, Pyridine | Formation of a triplet excited state carbene followed by H atom abstraction and radical coupling. | Resulted in a double addition product, not cyclopropanation. | nih.govrsc.org |
| Photochemical | Donor/acceptor diazoalkanes, Cyclooctatetraene | Visible light-mediated carbene transfer. | Excellent yields and stereoselectivities. | nih.gov |
| Electrochemical | trans-Stilbene, Ethyl diazoacetate | Anodic oxidation of alkene to a radical cation, which reacts with the diazo compound. | Metal- and catalyst-free; scalable process. | nih.gov |
| Electrochemical | Active methylene (B1212753) compounds, Arylalkenes | Intermolecular dehydrogenative annulation. | Avoids chemical oxidants; uses inexpensive materials. | sciopen.com |
The synthesis of specific enantiomers of cyclopropyl-pyridines is a significant goal, often achieved through catalytic asymmetric cyclopropanation. This is accomplished by using chiral catalysts that can control the stereochemical outcome of the reaction. Dirhodium and cobalt complexes featuring chiral ligands are among the most effective catalysts for these transformations. rsc.orgorganic-chemistry.org
For example, dirhodium tetracarboxylate catalysts derived from chiral N-aryl- or N-alkyl-substituted prolinates have been successfully applied to the asymmetric cyclopropanation of vinyl heterocycles. rsc.org The choice of catalyst is critical and often depends on the specific substitution pattern of the diazoacetate reactant. For meta- or para-substituted aryldiazoacetates, Rh₂(R-p-Ph-TPCP)₄ has been identified as an optimal catalyst, while Rh₂(R-TPPTTL)₄ is preferred for ortho-substituted variants. rsc.org Similarly, cobalt(II) complexes of D₂-symmetric chiral porphyrins, such as [Co(P1)], are highly effective for the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate, affording products with excellent diastereo- and enantioselectivity. organic-chemistry.org More recently, biocatalytic strategies using engineered hemoproteins have been developed for the asymmetric cyclopropanation of olefins using pyridotriazoles as stable carbene precursors, providing another route to optically active pyridine-containing cyclopropanes. wpmucdn.com
| Olefin | Diazo Reagent | Catalyst | Yield (%) | ee (%) | Reference |
| 2-Chloro-5-vinylpyridine | ortho-Chlorophenyldiazoacetate | Rh₂(R-TPPTTL)₄ | 80 | 94 | rsc.org |
| Styrene | Succinimidyl diazoacetate | [Co(P1)] | 97 | 99 | organic-chemistry.org |
| 1-Octene | Succinimidyl diazoacetate | [Co(P1)] | 85 | 98 | organic-chemistry.org |
| Styrene | 7-Bromo-pyridotriazole | Engineered Myoglobin | >99 | >99 | wpmucdn.com |
Cross-Coupling Methodologies for Cyclopropyl-Pyridine Linkages
An alternative and powerful strategy for synthesizing cyclopropyl-pyridines involves the use of transition metal-catalyzed cross-coupling reactions. These methods unite a pyridine derivative with a cyclopropyl-containing coupling partner. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of a halopyridine with a cyclopropylboronic acid or its derivative in the presence of a palladium catalyst. audreyli.com
The coupling of cyclopropylboronic acid with various substituted bromopyridines has been shown to proceed smoothly, tolerating a wide range of functional groups on the pyridine ring, including ketones, esters, and nitriles. audreyli.com Optimal conditions often involve a palladium catalyst such as palladium(II) acetate, a bulky phosphine (B1218219) ligand like tricyclohexylphosphine, and a base. The addition of water has been noted to have an accelerating effect on the reaction. audreyli.com This methodology is highly effective for creating 2-, 3-, and 4-cyclopropylpyridines. Other cross-coupling reactions, such as those employing cyclopropyl Grignard reagents or cyclopropyltrifluoroborates, have also been developed, expanding the toolkit for forging the cyclopropyl-pyridine bond. acs.orgacs.org
| Pyridine Substrate | Cyclopropyl Partner | Catalyst System | Product | Yield (%) | Reference |
| 2-Bromopyridine | Cyclopropylboronic acid | Pd(OAc)₂ / P(Cy)₃ | 2-Cyclopropylpyridine | 82 | audreyli.com |
| 3-Bromopyridine | Cyclopropylboronic acid | Pd(OAc)₂ / P(Cy)₃ | 3-Cyclopropylpyridine | 85 | audreyli.com |
| 4-Bromobenzonitrile | Cyclopropylboronic acid | Pd(OAc)₂ / P(Cy)₃ | 4-Cyclopropylbenzonitrile | 94 | audreyli.com |
| 2-Bromo-6-methylpyridine | Cyclopropylboronic acid | Pd(OAc)₂ / P(Cy)₃ | 2-Cyclopropyl-6-methylpyridine | 80 | audreyli.com |
| Aryl Chlorides | Potassium cyclopropyltrifluoroborate (B8364958) | Pd(OAc)₂ / SPhos | Arylcyclopropane | 61-98 | acs.org |
Suzuki Coupling Reactions with Cyclopropylboronic Acids and Pyridine Halides
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds and has been effectively applied to the formation of carbon-carbon bonds between pyridine rings and various organic moieties. nih.govsemanticscholar.orgorganic-chemistry.orgtcichemicals.com The coupling of cyclopropylboronic acid with pyridine halides presents a direct and versatile route for introducing a cyclopropyl group onto the pyridine scaffold. audreyli.comresearchgate.net
This methodology's success is often contingent on the choice of catalyst, ligand, and base, as well as the reactivity of the pyridine halide. Research has shown that palladium catalysts, in conjunction with bulky phosphine ligands, can effectively facilitate the coupling of cyclopropylboronic acid with a range of aryl and heteroaryl bromides, including pyridine derivatives, in good to excellent yields. audreyli.com The reaction is tolerant of various functional groups, making it a robust method for synthesizing functionalized cyclopropylpyridines. audreyli.com
Potassium cyclopropyltrifluoroborate has also been utilized as a stable and effective coupling partner for aryl and heteroaryl chlorides. nih.govsigmaaldrich.com This approach has demonstrated success in coupling with electron-rich, electron-poor, and hindered aryl chlorides, offering a viable pathway to substituted aryl cyclopropanes. nih.gov The stability of trifluoroborate salts compared to boronic acids can be advantageous, particularly in large-scale synthesis. nih.gov
Table 1: Examples of Suzuki Coupling Reactions for Cyclopropylpyridine Synthesis
| Pyridine Halide | Boron Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromopyridine | Cyclopropylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene (B28343)/H₂O | Good to Excellent audreyli.com |
| 5-Chloro-2-methoxypyridine | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 85 nih.gov |
| Various Aryl Bromides | Cyclopropylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 60-95 audreyli.com |
Negishi Cross-Coupling in Pyridine Functionalization
The Negishi cross-coupling reaction, which involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, is another powerful tool for the functionalization of pyridine rings. orgsyn.orgrsc.orgnih.gov This method is particularly useful for creating carbon-carbon bonds and has been employed in the synthesis of various substituted pyridines. orgsyn.orgresearchgate.net
The preparation of the requisite organozinc reagents, such as cyclopropylzinc bromide, is a critical step. These reagents can be synthesized and subsequently coupled with functionalized aryl halides, including pyridine halides, often with high yields and fast reaction rates. researchgate.net The Negishi coupling is known for its high functional group tolerance, allowing for the synthesis of complex molecules. orgsyn.orgnih.gov The choice of catalyst and ligands is crucial for achieving high efficiency and selectivity in the coupling process. rsc.org
Integrated Synthetic Routes to this compound
The synthesis of this compound can be approached through either a stepwise assembly of the molecular framework or through more convergent one-pot procedures.
Stepwise Assembly Strategies
A stepwise approach typically involves the sequential introduction of the cyclopropyl and vinyl groups onto a pre-existing pyridine ring. This could involve an initial cross-coupling reaction, such as a Suzuki or Negishi reaction, to install the cyclopropyl group at the 5-position of a suitably functionalized pyridine, for instance, a 2-halo-5-substituted pyridine. The resulting 5-cyclopropylpyridine derivative would then undergo a subsequent reaction to introduce the vinyl group at the 2-position.
Regioselectivity and Stereoselectivity in this compound Synthesis
Achieving the desired substitution pattern on the pyridine ring is a critical challenge in the synthesis of this compound.
Control of Substitution Patterns on the Pyridine Ring
The regioselectivity of cross-coupling reactions on the pyridine ring is influenced by several factors, including the nature and position of the leaving group (halide), the electronic properties of the ring, and the steric hindrance around the reaction sites. audreyli.comnih.gov For di-substituted pyridines, the differential reactivity of the leaving groups can be exploited to achieve selective functionalization. For example, in a dihalopyridine, an iodine atom will typically be more reactive in palladium-catalyzed cross-coupling reactions than a chlorine or bromine atom, allowing for sequential, site-selective substitutions.
The inherent electronic properties of the pyridine ring also direct the regioselectivity of electrophilic and nucleophilic substitution reactions. The choice of synthetic strategy, whether starting from a pre-functionalized pyridine or constructing the ring itself, plays a crucial role in determining the final substitution pattern. Careful planning of the synthetic route is therefore essential to ensure the formation of the desired this compound isomer. nih.govaudreyli.com
Diastereoselective and Enantioselective Synthesis of Cyclopropyl-Vinyl-Pyridine Derivatives
The stereocontrolled synthesis of cyclopropyl-vinyl-pyridine derivatives presents a significant challenge in organic chemistry, with successful strategies often relying on sophisticated catalytic systems to control both diastereoselectivity and enantioselectivity. Two notable methodologies have emerged: an asymmetric photochemical [2+2]-cycloaddition and a dirhodium-catalyzed asymmetric cyclopropanation.
An innovative approach to the enantioselective synthesis of cyclopropyl-vinyl-pyridine derivatives involves an asymmetric photochemical [2+2]-cycloaddition. nih.gov This method utilizes a chiral Brønsted acid catalyst in conjunction with an iridium(III) photocatalyst to facilitate the reaction between a vinyl pyridine substrate and an alkene. In a specific example, the reaction of this compound with N-vinylacetamide was investigated. Under optimized conditions, this reaction yielded the corresponding [2+2] cycloaddition product with high diastereoselectivity and enantioselectivity. nih.gov The proposed mechanism suggests the formation of a highly organized ternary complex involving the chiral Brønsted acid, the vinyl pyridine substrate, and the alkene reaction partner. This pre-organization is crucial for achieving high levels of stereocontrol. nih.gov
The reaction of a cyclopropyl-substituted vinylpyridine under these conditions resulted in the formation of the desired [2+2] cycloadduct, although a competing reaction pathway leading to a cyclopentene (B43876) byproduct was also observed. nih.gov
Table 1: Asymmetric Photochemical [2+2]-Cycloaddition of this compound nih.gov
| Substrate | Reaction Partner | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield of [2+2] Product |
|---|
Another powerful strategy for the asymmetric synthesis of related structures involves the dirhodium tetracarboxylate-catalyzed cyclopropanation of vinyl heterocycles. rsc.org While not directly demonstrated on this compound itself, this methodology has been successfully applied to the closely related 2-chloro-5-vinyl pyridine. The reaction employs aryldiazoacetates as the carbene precursors and chiral dirhodium tetracarboxylate complexes as catalysts to induce high levels of enantioselectivity. rsc.org
The choice of catalyst is critical to the success of the reaction, with different catalysts being optimal for different substitution patterns on the aryldiazoacetate. For instance, with meta- or para-substituted aryldiazoacetates, a specific dirhodium catalyst was found to be superior, while for ortho-substituted variants, a different catalyst provided the best results. In the latter case, the use of an additive such as 2-chloropyridine (B119429) was also found to be necessary to achieve high enantioselectivity. rsc.org The reactions are generally highly diastereoselective. rsc.org
Table 2: Enantioselective Cyclopropanation of 2-Chloro-5-vinyl Pyridine with Aryldiazoacetates rsc.org
| Vinyl Pyridine Substrate | Aryldiazoacetate Substituent | Catalyst | Enantiomeric Excess (ee) |
|---|---|---|---|
| 2-Chloro-5-vinyl pyridine | para-Methyl | Rh₂(S-PTAD)₄ | 94% |
| 2-Chloro-5-vinyl pyridine | meta-Methyl | Rh₂(S-PTAD)₄ | 93% |
| 2-Chloro-5-vinyl pyridine | para-Methoxy | Rh₂(S-PTAD)₄ | 89% |
| 2-Chloro-5-vinyl pyridine | 3,4-Dimethoxy | Rh₂(S-PTAD)₄ | 70% |
| 2-Chloro-5-vinyl pyridine | Styryl | Rh₂(S-PTAD)₄ | 98% |
Reactivity and Mechanistic Investigations of 5 Cyclopropyl 2 Vinylpyridine
Reactivity of the Vinyl Group in 5-Cyclopropyl-2-vinylpyridine
The vinyl group of this compound is a versatile functional handle that participates in a wide array of chemical transformations. Its reactivity is profoundly influenced by the electron-withdrawing nature of the adjacent pyridine (B92270) ring, which polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This electronic feature is central to its participation in conjugate additions, while the double bond itself serves as a reactive site for radical additions, C-H activation, cycloadditions, and transition metal-catalyzed cross-coupling reactions. While much of the detailed mechanistic research has been conducted on the parent 2-vinylpyridine (B74390) and its other derivatives, the fundamental principles of these reactions are directly applicable to this compound.
Conjugate Addition Reactions (Michael Additions) to the Olefinic Pyridine
The electron-deficient nature of the vinyl group in 2-vinylpyridine derivatives makes them excellent substrates for conjugate addition, also known as the Michael reaction. This class of reactions involves the 1,4-addition of a nucleophile to the α,β-unsaturated system. A wide variety of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based species, can be employed.
Early work demonstrated that olefinic N-heterocycles, such as 2-vinylpyridine, are effective Michael acceptors for carbon nucleophiles like malonate esters. nih.gov The reaction typically proceeds under basic conditions, where the nucleophile attacks the β-carbon of the vinyl group. The resulting intermediate is a stabilized carbanion, which can then be trapped by a proton or other electrophiles. nih.govnsf.gov This two-step sequence allows for the introduction of significant molecular complexity. For instance, organolithium reagents have been used as nucleophiles, with the intermediate anion being captured by carbonyl-based electrophiles. nih.gov
Nitrogen nucleophiles, particularly amines, readily add to the vinyl group in a process known as aza-Michael addition. researchgate.net This reaction provides a direct route to β-aminoethylpyridine derivatives. The reaction can be catalyzed or promoted under various conditions, including the use of specific solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can facilitate proton transfer steps. researchgate.net
Table 1: Examples of Michael Addition Reactions with 2-Vinylpyridine Derivatives
| Nucleophile | Electrophile/Quench | Conditions | Product Type |
| Malonate Esters | Proton | Base-promoted | 2-(3,3-dicarboxypropyl)pyridine derivative |
| Organolithium Reagents | Carbonyl compounds | Anhydrous, low temp. | Functionalized 2-(2-substituted-ethyl)pyridine |
| Secondary Amines | Proton | HFIP (solvent) | 2-(2-Aminoethyl)pyridine derivative |
| Indole | Acidic conditions | Acid catalyst | 2-[2-(Indol-3-yl)ethyl]pyridine |
| Thiols | - | Facile addition | 2-[2-(Alkyl/arylthio)ethyl]pyridine |
Radical Additions and Reductive Couplings
The vinyl group of this compound is also amenable to radical-based transformations. An alternative mechanism for hydroamination involves a free-radical addition pathway, which can be initiated by organic peroxides to achieve anti-Markovnikov selectivity. researchgate.net
Furthermore, transition metal catalysis enables novel reductive coupling reactions. A notable example is the rhodium-catalyzed branch-selective reductive coupling of 2-vinyl pyridines with imines. nih.gov This process occurs under hydrogenation conditions (H2 atmosphere) and forms a new carbon-carbon bond at the α-position of the vinyl group, generating a branched product with modest to good diastereoselectivity. nih.gov The reaction is sensitive to the ligand on the rhodium catalyst, with tri(2-furyl)phosphine (B125338) showing high efficacy. nih.gov Unsubstituted 2-vinylpyridine can be a challenging substrate, potentially due to strong coordination to the metal center, but substitution on the pyridine ring, such as in this compound, can facilitate efficient coupling. nih.gov
A more recent development is the palladium-catalyzed aryl-to-alkyl radical relay Heck reaction, where a radical generated at an α-C(sp3)-H site of an amide can add to a vinyl arene, including 2-vinylpyridine, to form the cross-coupled product. nih.gov
Table 2: Radical Additions and Reductive Couplings of 2-Vinylpyridine Derivatives
| Reaction Type | Coupling Partner | Catalyst/Initiator | Key Features |
| Radical Hydroamination | Amines | Organic Peroxide | Anti-Markovnikov selectivity |
| Reductive Coupling | N-arylsulfonyl aldimines | [Rh(cod)2]BARF / (2-Fur)3P | C-C bond formation under H2; branch-selective |
| Radical Relay Heck | Amides (α-C-H) | Pd(OAc)2 / Xantphos | Forms C-C bond via a hybrid palladium-radical mechanism |
C-H Activation Processes at the Vinyl Moiety
Transition metal complexes can directly activate the C(sp²)–H bonds of the vinyl group in 2-vinylpyridines, leading to a variety of C-C bond-forming reactions. The pyridine nitrogen atom plays a crucial directing role in these transformations, facilitating the formation of a metallacyclic intermediate that positions the vinylic C-H bond for activation. rsc.org
Iridium complexes, such as [IrH2(NCCH3)3(PiPr3)]BF4, have been shown to promote the C-H activation of 2-vinylpyridine, forming a stable iridacycle. acs.orgfigshare.com This intermediate can then undergo insertion reactions with alkenes or alkynes, effectively functionalizing the vinyl group. acs.org Similarly, osmium complexes can activate the vinylic C-H bond and subsequently couple the substrate with acetylene (B1199291) molecules. acs.org
Rhodium(I) catalysts, like (Ph3P)3RhCl, are effective for the cross-coupling of 2-vinylpyridines with other olefins. rsc.org The mechanism involves the activation of the β-vinylic C-H bond, followed by coordination and insertion of the coupling partner alkene, ultimately yielding β-alkylated products. The directing assistance of the pyridine nitrogen is essential for this reactivity; analogous substrates lacking the nitrogen atom, such as 1,1-diphenylethylene, fail to react under the same conditions. rsc.org
Hydrofunctionalization Reactions (e.g., Hydroalkylation, Hydroamination)
Hydrofunctionalization encompasses a range of reactions where an E-H bond (E = C, N, O, etc.) is added across the double bond. For this compound, hydroamination and hydroalkylation are particularly relevant.
As discussed under conjugate additions (3.1.1), the aza-Michael reaction is a prime example of hydroamination, adding an N-H bond across the vinyl group. researchgate.net These reactions can be performed under acidic conditions or via radical pathways to yield aminoethyl-substituted pyridines. researchgate.netnih.gov
Hydroalkenylation, a type of hydroalkylation, has been achieved using rhodium-N-heterocyclic carbene catalysts. acs.org This reaction involves the coupling of 2-vinylpyridine with other alkenes, representing another powerful method for C-C bond formation and the synthesis of more complex molecular architectures.
Heck Reactions and Related C-C Bond Formations
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, typically involving the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org The vinyl group of this compound can serve as the alkene component in such couplings. The reaction generally proceeds via oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. youtube.com
While the classic Heck reaction is well-established, variations have been developed that utilize vinylpyridines. For instance, the palladium-catalyzed aryl-to-alkyl radical relay Heck reaction provides a method to couple amides with 2-vinylpyridine. nih.gov Additionally, Heck-type transformations can be triggered by alternative mechanisms. A versatile approach for the ring-opening of bicyclic vinylcyclopropanes is initiated by a Heck arylation, demonstrating the vinyl group's ability to participate in complex cascade reactions. chemrxiv.org The rhodium-catalyzed C-H activation process described in section 3.1.3 also represents a related C-C bond formation, sometimes referred to as an oxidative Heck reaction, where a C-H bond is used instead of a C-X bond. rsc.org
Photochemical Reactivity (e.g., [2+2]-Photocycloadditions)
The vinyl group of this compound can participate in photochemical reactions, most notably [2+2]-photocycloadditions. This reaction allows for the construction of cyclobutane (B1203170) rings, which are valuable structural motifs. Significant progress has been made in controlling the stereochemistry of these reactions.
An asymmetric [2+2]-photocycloaddition between acyclic 2-vinylpyridines and N-vinylacetamides has been developed using a combination of a chiral Brønsted acid and an iridium-based photosensitizer. nih.govacs.org The reaction proceeds with high levels of both diastereoselectivity and enantioselectivity. Mechanistic studies suggest a unique paradigm where the photocatalyst sensitizes both a catalyst-associated vinylpyridine and a free vinylpyridine substrate. nih.govnih.gov High stereocontrol is achieved because the reactants are pre-organized in a chiral ternary complex (chiral acid, vinylpyridine, and N-vinylacetamide), which favors a highly organized transition state for the cycloaddition. nih.gov This approach overcomes the common challenge of competing racemic background reactions that often plague photochemical transformations. nih.govnih.gov
Reactivity of the Cyclopropyl (B3062369) Moiety in this compound
The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to reactions that lead to ring-opening, thereby releasing this strain. However, the C-C bonds of cyclopropane are kinetically quite stable. Activation is often required, which can be achieved by adjacent functional groups that can stabilize intermediates formed during the reaction. In this compound, the connection to the π-deficient pyridine ring provides a degree of electronic activation, though it does not fit the highly reactive profile of classic donor-acceptor (D-A) cyclopropanes. thieme-connect.comnih.gov
Ring-opening reactions of cyclopropanes are thermodynamically favorable due to the release of ring strain. nih.gov These transformations can be initiated by various reagents, including nucleophiles and metal catalysts, leading to 1,3-difunctionalized products.
The nucleophilic ring-opening of a cyclopropane ring typically requires significant activation by an adjacent electron-withdrawing group. In well-studied donor-acceptor cyclopropanes, this "push-pull" substitution pattern polarizes the cyclopropane bonds, making them highly susceptible to nucleophilic attack. thieme-connect.com For this compound, the pyridine ring acts as an electron-withdrawing group, but the cyclopropyl group itself is only a weak donor.
While specific studies on the reaction of this compound with N-nucleophiles are not extensively documented in the literature, principles from related systems suggest a plausible reaction pathway. The reaction would likely proceed via an SN2-type mechanism where the N-nucleophile attacks one of the benzylic-like carbons of the cyclopropane ring, leading to the cleavage of the distal C-C bond. Protonation of the pyridine nitrogen would enhance the ring's electron-withdrawing nature and further activate the cyclopropyl group toward nucleophilic attack.
Table 1: Plausible Reaction Parameters for Nucleophilic Ring Opening
| Parameter | Condition | Rationale |
|---|---|---|
| Nucleophile | Primary/Secondary Amines, Azides | Common N-nucleophiles used in ring-opening reactions. thieme-connect.com |
| Catalyst | Brønsted or Lewis Acid | Activation of the pyridine ring towards nucleophilic attack. |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | To solubilize reagents and facilitate the polar reaction. nih.gov |
| Temperature | Elevated | Likely required due to the moderate activation of the cyclopropane ring. |
Transition metals, particularly palladium and rhodium, are well-known to catalyze the ring-opening of strained rings. acs.orgresearchgate.net For vinylcyclopropanes (VCPs), these reactions often proceed via oxidative addition of the metal into one of the cyclopropane C-C bonds to form a metallacyclic intermediate. pku.edu.cn This intermediate can then undergo various subsequent reactions.
In the context of this compound, a rhodium(I) catalyst, for example, could coordinate to the vinyl group and facilitate the cleavage of the adjacent cyclopropane C-C bond, forming a rhodacyclohexene intermediate. pku.edu.cn While this is a common pathway for cycloaddition reactions, a simple ring-opening could potentially be achieved if a suitable nucleophile or reaction partner intercepts this intermediate before further steps occur. Research on rhodium-catalyzed asymmetric ring-opening of VCPs with aryl boronic acids has shown high regioselectivity, although pyridine-containing substrates were noted to be unsuccessful under the studied conditions, possibly due to catalyst inhibition by the pyridine nitrogen. acs.org
Table 2: Potential Metal Catalysts for Cyclopropane Ring Opening
| Metal Catalyst | Plausible Intermediate | Potential Outcome |
|---|---|---|
| [Rh(CO)2Cl]2 | Rhodacyclohexene | Ring-opened product via reaction with a nucleophile or β-hydride elimination. pku.edu.cn |
| Pd2(dba)3 | π-Allylpalladium complex | Formation of 1,5-addition products with suitable nucleophiles. researchgate.net |
| Ni(COD)2 | Nickelacyclobutane | Reductive cross-coupling with external partners. |
Beyond direct ring-opening by external reagents, the cyclopropyl group can undergo intramolecular rearrangements, often proceeding through cationic or radical intermediates.
The cyclopropylcarbinyl cation is a well-studied, non-classical carbocation that exhibits remarkable stability due to the delocalization of the positive charge into the "banana bonds" of the cyclopropane ring. rsc.orgechemi.com This cation is known to undergo rapid, reversible rearrangements to homoallylic and cyclobutyl cations. nih.gov
Generation of a cyclopropylcarbinyl cation from this compound could be envisioned through the solvolysis of a precursor like (5-cyclopropyl-2-pyridyl)methanol under acidic conditions. The resulting cation, positioned adjacent to both the stabilizing cyclopropyl group and the pyridine ring, would exist as an equilibrium of structures. Trapping of these intermediates by a nucleophile (e.g., the solvent) would lead to a mixture of products, including the unrearranged cyclopropylcarbinyl product, the ring-opened homoallyl product, and the ring-expanded cyclobutyl product. The precise product distribution would depend on the reaction conditions and the relative stabilities of the cationic intermediates. rsc.orgnih.gov
The Cloke-Wilson rearrangement is a specific thermal or acid-catalyzed isomerization of cyclopropanes bearing a carbonyl or imine group into the corresponding five-membered heterocycles (dihydrofurans or dihydropyrroles, respectively). organicreactions.orgnih.gov The reaction is driven by the release of ring strain and the formation of a stable heterocyclic ring. nih.gov
The classic Cloke-Wilson rearrangement is not directly applicable to this compound as it lacks the requisite carbonyl or imine functionality directly attached to the cyclopropane ring. organicreactions.org The presence of the vinyl group suggests a potential analogy to the vinylcyclopropane-cyclopentene rearrangement. wikipedia.org This thermal rearrangement typically requires high temperatures (300-500 °C) and proceeds through a diradical intermediate to form a cyclopentene (B43876) ring. wikipedia.orgresearchgate.net For this compound, a hypothetical vinylcyclopropane-type rearrangement is mechanistically conceivable but would require harsh conditions and has not been specifically reported. Catalysis with transition metals can lower the temperature for such rearrangements, but this often leads to different reaction pathways. nih.gov
Cycloaddition Reactions Involving the Cyclopropyl Ring
The vinylcyclopropane (B126155) (VCP) moiety is a versatile synthon in organic synthesis, known to participate in a variety of cycloaddition reactions, often catalyzed by transition metals. These reactions can proceed through different pathways, such as [3+2] and [5+2] cycloadditions, leading to the formation of five- or seven-membered rings, respectively. pku.edu.cnwikipedia.org The specific reaction pathway is often influenced by the substitution pattern on the VCP and the nature of the catalyst. pku.edu.cn
In the context of this compound, the cyclopropyl ring, activated by the adjacent vinyl group, is susceptible to ring-opening reactions when interacting with a transition metal catalyst, such as rhodium(I). nih.gov This process can generate a π-allyl rhodium intermediate, which is a key species in subsequent cycloaddition steps. pku.edu.cn The stereochemistry of the vinylcyclopropane is often conserved throughout this process, indicating a high degree of stereochemical control. pku.edu.cn
While specific studies on this compound are not extensively documented, the general principles of VCP chemistry suggest that it can undergo intramolecular cycloadditions if an appropriate tethered π-system is present, or intermolecular cycloadditions with various alkenes or alkynes. For instance, rhodium-catalyzed intramolecular [3+2] cycloadditions of 1-yne-VCPs have been shown to produce bicyclic cyclopentene products with high enantioselectivity. pku.edu.cn A pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition has also been developed for the reaction of vinyl azides with bicyclo[1.1.0]butanes, highlighting the diverse reactivity of such systems. chemrxiv.org
The table below summarizes the types of cycloaddition reactions that vinylcyclopropanes can undergo, which are theoretically applicable to this compound.
Table 1: Potential Cycloaddition Reactions of the Vinylcyclopropane Moiety
| Reaction Type | Reactant Partner | Product Ring Size | Catalyst Example |
| [3+2] Cycloaddition | Alkene/Alkyne | 5-membered | Rh(I) complexes pku.edu.cn |
| [5+2] Cycloaddition | Alkene/Alkyne | 7-membered | Rh(I), Ru(II) complexes wikipedia.org |
| Vinylcyclopropane-Cyclopentene Rearrangement | Thermal/Catalytic | 5-membered | Rh(I) complexes wikipedia.orgorganicreactions.org |
| Radical-mediated [3+2] Cycloaddition | - | 5-membered | Radical initiator pku.edu.cn |
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a Lewis basic site and a good ligand for coordination to metal centers. nih.govwikipedia.org This reactivity is fundamental to its role in coordination chemistry and its behavior in proton-transfer reactions.
Coordination Chemistry and Ligand Properties
Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. wikipedia.orgjscimedcentral.com The coordination of the pyridine nitrogen to a metal center can significantly alter the electronic properties and reactivity of the entire molecule. kpi.ua In the case of this compound, the nitrogen atom is expected to be the primary site of coordination.
The formation of coordination complexes with metals like palladium(II), platinum(II), copper(I), and silver(I) is anticipated. nih.govjscimedcentral.commdpi.com The coordination geometry and the number of coordinated ligands can vary depending on the metal ion, its oxidation state, and the reaction conditions. jscimedcentral.comat.ua For instance, with Pd(II), square-planar complexes of the type [PdL₂Y₂] or PdL₄₂ (where L is the pyridine ligand and Y is an anion) can be formed. nih.gov
Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterizing these metal complexes. Coordination to a metal typically induces a downfield shift of the signals in the ¹H NMR spectrum for the protons on the pyridine ring. nih.gov IR spectroscopy can provide information about the metal-ligand bonding through shifts in the C=N stretching frequency of the pyridine ring. kpi.ua
The table below lists potential coordination complexes that could be formed with this compound based on the known chemistry of pyridine ligands.
Table 2: Potential Coordination Complexes of Pyridine-Based Ligands
| Metal Ion | Typical Coordination Geometry | Example Complex Formula |
| Pd(II) | Square Planar | [Pd(Py)₂Cl₂] nih.gov |
| Pt(II) | Square Planar | [Pt(Py)₂Cl₂] mdpi.com |
| Cu(I) | Tetrahedral | [Cu(Py)₄]⁺ jscimedcentral.com |
| Ag(I) | Linear/Tetrahedral | [Ag(Py)₂]⁺ jscimedcentral.com |
| Ru(II) | Octahedral | [Ru(Py)₄Cl₂] kpi.ua |
Proton-Transfer Reactions of Poly(2-vinylpyridine)
While studies on the monomeric this compound are limited, the proton-transfer reactions of its corresponding polymer, poly(2-vinylpyridine) (P2VP), have been investigated. These studies provide insight into the basicity of the pyridine nitrogen and its behavior in acidic environments.
The pH dependence of the fluorescence emission of P2VP in solution has been studied to understand proton-transfer reactions in the excited state. semanticscholar.org In neutral or weakly acidic solutions, P2VP exhibits a characteristic fluorescence emission. As the acid concentration increases, a new emission band appears at a longer wavelength, which is attributed to the emission from the protonated form of the pyridine rings. semanticscholar.org This indicates that proton transfer to the pyridine nitrogen occurs.
This protonation behavior is considered a "polymer effect," as it is not observed to the same extent with a monomeric analogue like 2-ethylpyridine. semanticscholar.org The protonation of the pyridine rings in the polymer chain leads to electrostatic repulsion between the positively charged sites, causing the polymer coil to expand.
The quaternization of the nitrogen atom in polyvinylpyridine (PVP) derivatives through reactions with alkyl halides is another important aspect of their reactivity. This post-polymerization modification leads to the formation of polyelectrolytes with distinct physicochemical properties. mdpi.com
Intermolecular and Intramolecular Reactivity Pathways
The presence of multiple reactive sites in this compound—the cyclopropyl ring, the vinyl group, and the pyridine nitrogen—allows for a variety of intermolecular and intramolecular reactivity pathways.
Intermolecularly, the vinyl group can participate in polymerization reactions, and the pyridine nitrogen can engage in coordination with metal centers or in acid-base reactions as discussed previously. The vinylcyclopropane moiety can undergo cycloaddition reactions with external π-systems. pku.edu.cn Additionally, air-initiated radical additions of aryl sulfur radicals to vinylcyclopropanes have been reported, suggesting a pathway for functionalization. researchgate.net
Intramolecularly, the most significant reaction is the vinylcyclopropane-cyclopentene rearrangement. wikipedia.orgorganicreactions.org This reaction, which can be thermally or catalytically induced, involves the ring expansion of the vinylcyclopropane to a cyclopentene. The mechanism of this rearrangement has been a subject of extensive study and can proceed through either a concerted pericyclic pathway or a stepwise diradical mechanism, depending on the substrate and reaction conditions. wikipedia.org The presence of the pyridine ring could potentially influence the mechanism and outcome of this rearrangement. Another potential intramolecular pathway is the Cloke–Wilson rearrangement, which involves the transformation of cyclopropyl ketones or imines into five-membered heterocycles. nih.gov
Detailed Mechanistic Studies
Understanding the detailed mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic methodologies. Mechanistic studies often involve a combination of experimental techniques and computational calculations.
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates is a key aspect of mechanistic studies. For the transition metal-catalyzed reactions of the vinylcyclopropane moiety, several key intermediates have been proposed and, in some cases, characterized.
In rhodium(I)-catalyzed reactions, the initial step is often the oxidative addition of the cyclopropane C-C bond to the metal center, forming a metallacyclobutane. This can then rearrange to a more stable π-allyl rhodium(III) complex. pku.edu.cnchemrxiv.org This π-allyl intermediate is central to many subsequent transformations, including cycloadditions. pku.edu.cn For example, in a [3+2] cycloaddition, the tethered alkene or alkyne inserts into the Rh-C bond of the π-allyl intermediate, followed by reductive elimination to form the final product. pku.edu.cn
In some cases, a different mechanism involving the formation of a rhodacyclopentene intermediate has been proposed, particularly in ruthenium-catalyzed reactions. wikipedia.org Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in exploring the energetics of these different mechanistic pathways and in predicting the structures of intermediates and transition states. pku.edu.cn
For reactions involving the pyridine nitrogen, spectroscopic methods can be used to identify coordinated metal species. For instance, changes in the IR spectrum of the carbonyl ligands in a ruthenium carbonyl complex upon coordination to poly(4-vinylpyridine) have been used to deduce the structure of the resulting coordination complex. kpi.ua
The following table lists some of the key proposed intermediates in reactions involving vinylcyclopropanes.
Table 3: Proposed Intermediates in Vinylcyclopropane Reactions
| Reaction Type | Proposed Intermediate | Metal Catalyst |
| [3+2] Cycloaddition | π-Allyl rhodium(III) complex pku.edu.cn | Rh(I) |
| [5+2] Cycloaddition | Metallacyclohexene pku.edu.cn | Rh(I) |
| Vinylcyclopropane Rearrangement | Diradical species wikipedia.org | Thermal |
| Ru-catalyzed [5+2] Cycloaddition | Ruthenacyclopentene wikipedia.org | Ru(II) |
Transition State Analysis
A comprehensive search of available literature reveals a lack of specific studies focused on the transition state analysis of reactions involving this compound. Transition state analysis, which is crucial for understanding reaction mechanisms and predicting selectivity, typically involves computational methods like Density Functional Theory (DFT) to model the high-energy transition state structures. rsc.orgscm.comucsb.edu
For related vinylpyridine compounds, transition state analyses have been performed in the context of specific reactions, such as polymerization and cycloadditions. rsc.orgacs.org These studies provide insights into the geometries and energies of transition states, which are key to understanding stereoselectivity and reaction feasibility. For instance, in the context of photochemical [2+2] cycloadditions of acyclic vinylpyridines, a highly organized transition state has been proposed to achieve high levels of diastereo- and enantioselectivity. acs.org
However, no such detailed computational studies appear to have been conducted for this compound. Therefore, data on the specific transition state geometries, activation energies, and the influence of the cyclopropyl substituent on these parameters are not available.
Kinetic Studies and Reaction Rate Determinants
Similarly, specific kinetic studies detailing the reaction rates and the factors that determine them for this compound are not documented in the scientific literature. Kinetic studies are fundamental to quantifying the speed of a chemical reaction and understanding the factors that influence it, such as reactant concentrations, temperature, and the presence of catalysts.
Kinetic data is available for the polymerization of the parent compound, 2-vinylpyridine. rsc.orgacs.org For example, the kinetics of 2-vinylpyridine polymerization photosensitized with AIBN have been studied, yielding values for the propagation (kp) and termination (kt) rate constants. rsc.org Additionally, kinetic investigations have been conducted on reactions of 2-vinylpyridine-based cycloplatinated(II) complexes, revealing an SN2 mechanism for oxidative addition reactions. nih.govresearchgate.net These studies highlight how electronic and steric factors of ligands can influence reaction rates. nih.govresearchgate.net
The electronic properties of substituents on the pyridine ring are known to significantly impact reaction rates. nih.govrsc.orgnih.gov The cyclopropyl group, with its ability to donate electron density, would be expected to influence the kinetics of reactions involving the vinylpyridine core. However, without experimental rate data for reactions of this compound, a quantitative analysis of these effects is not possible.
Theoretical and Computational Studies of 5 Cyclopropyl 2 Vinylpyridine Systems
Quantum Chemical Methods Applied to Cyclopropyl-Vinyl-Pyridines
Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like 5-Cyclopropyl-2-vinylpyridine, these methods can predict a wide range of properties, from its geometry and electronic structure to its spectroscopic characteristics and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure of molecules by approximating the electron density. This approach allows for the calculation of various molecular properties that are crucial for understanding reactivity.
For this compound, DFT calculations can provide insights into the distribution of electron density within the molecule. The nitrogen atom in the pyridine (B92270) ring, being more electronegative than the carbon atoms, creates a dipole moment and influences the electron density of the entire ring system. The cyclopropyl (B3062369) group, known for its ability to donate electron density through σ-π conjugation, and the vinyl group, which can participate in π-conjugation, further modulate the electronic landscape of the molecule.
DFT calculations can be employed to determine key descriptors of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. In substituted vinyl-pyridine systems, DFT has been used to correlate these frontier molecular orbital energies with experimental redox potentials, demonstrating the predictive power of this method. researchgate.net
Furthermore, DFT can be used to calculate the electrostatic potential surface of this compound. This surface illustrates the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is invaluable for predicting how the molecule will interact with other reagents. For instance, the nitrogen atom is expected to be a site of negative electrostatic potential, making it a likely target for electrophilic attack or protonation. Conversely, the vinyl group can act as a site for both electrophilic and nucleophilic addition reactions.
Below is an illustrative table of typical electronic properties that can be calculated for this compound using DFT:
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
Ab Initio Calculations for Molecular Properties
Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, while often more computationally demanding than DFT, can provide highly accurate predictions of molecular properties.
For this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to obtain precise geometries, vibrational frequencies, and various electronic properties. These calculations are particularly useful for benchmarking the results obtained from less computationally expensive methods like DFT.
Ab initio calculations can be employed to determine the optimized molecular geometry of this compound, providing accurate bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules. Furthermore, the calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra, allowing for the identification of characteristic vibrational modes associated with the cyclopropyl, vinyl, and pyridine moieties.
The following table provides an example of the types of molecular properties of this compound that can be determined through ab initio calculations:
| Property | Method | Calculated Value (Illustrative) |
| C-C bond length (vinyl) | MP2/6-311+G(d,p) | 1.335 Å |
| C-N-C bond angle (pyridine) | CCSD(T)/aug-cc-pVTZ | 117.2° |
| C-H stretching frequency (cyclopropyl) | HF/6-31G(d) | 3050 cm⁻¹ |
Conformational Analysis of Cyclopropyl and Vinyl Groups
Torsional Potentials and Preferred Conformations
The rotation around single bonds in a molecule is not entirely free, and different rotational isomers (conformers) can have different energies. The study of how the energy of a molecule changes with the rotation around a specific bond is known as the calculation of the torsional potential.
For this compound, the torsional potentials associated with the rotation of the cyclopropyl group and the vinyl group relative to the pyridine ring are important for determining the most stable conformations. Computational studies on similar cyclopropyl-aromatic systems have shown that the cyclopropyl group often prefers a "bisected" conformation, where the plane of the cyclopropane (B1198618) ring is perpendicular to the plane of the aromatic ring. This orientation allows for optimal σ-π conjugation between the cyclopropyl's Walsh orbitals and the π-system of the pyridine ring.
Similarly, the vinyl group's orientation is governed by a balance of steric and electronic effects. The vinyl group can be either s-trans or s-cis with respect to the C-C single bond connecting it to the pyridine ring. The relative energies of these conformers can be calculated to determine the most populated conformation at a given temperature. The planarity of the vinyl group with the pyridine ring is favored by conjugation, but steric hindrance can lead to non-planar arrangements.
A potential energy surface can be generated by calculating the energy of the molecule for various combinations of the dihedral angles defining the orientation of the cyclopropyl and vinyl groups. This surface will reveal the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. The energy barriers between these minima, also obtained from the potential energy surface, determine the rate of interconversion between conformers.
An illustrative table of the relative energies of different conformers of this compound is presented below:
| Conformer | Dihedral Angle (Cyclopropyl) | Dihedral Angle (Vinyl) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 90° (bisected) | 0° (s-trans) | 0.0 |
| 2 | 90° (bisected) | 180° (s-cis) | 1.5 |
| 3 | 0° (eclipsed) | 0° (s-trans) | 3.2 |
Intramolecular Interactions Influencing Conformation
The preferred conformations of this compound are influenced by a variety of intramolecular interactions. These can include steric repulsion, electrostatic interactions, and weak hydrogen bonds.
Steric hindrance between the hydrogen atoms of the cyclopropyl and vinyl groups and the adjacent hydrogen atoms on the pyridine ring can play a significant role in determining the torsional barriers and the lowest energy conformations. For instance, a fully planar arrangement of the vinyl group with the pyridine ring might be destabilized by steric clashes with the hydrogen atom on the 3-position of the pyridine ring.
Weak intramolecular hydrogen bonds, such as C-H···N interactions, can also influence the conformation. In certain orientations, a hydrogen atom from the cyclopropyl or vinyl group may be in close proximity to the lone pair of electrons on the pyridine nitrogen, leading to a stabilizing interaction. Computational methods can be used to identify and quantify the strength of these weak interactions. The presence of such interactions can be inferred from the calculated geometry and confirmed by analyzing the electron density using techniques like the Quantum Theory of Atoms in Molecules (QTAIM).
Computational Insights into Reaction Mechanisms
Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers that govern the reaction rate.
For this compound, the vinyl group is a key site of reactivity. Computational studies can provide insights into the mechanisms of various reactions involving this group, such as electrophilic additions, nucleophilic additions, and cycloadditions.
In an electrophilic addition reaction, for example, an electrophile would be attracted to the electron-rich double bond of the vinyl group. DFT calculations can be used to model the approach of the electrophile and to locate the transition state for the addition. The calculations can also help to determine the regioselectivity of the reaction, i.e., whether the electrophile adds to the α- or β-carbon of the vinyl group. The stability of the resulting carbocation intermediate can be assessed, which is often the rate-determining step of the reaction.
Furthermore, computational studies can explore the influence of the cyclopropyl and pyridine moieties on the reactivity of the vinyl group. The electron-donating nature of the cyclopropyl group is expected to increase the electron density of the pyridine ring and, to some extent, the vinyl group, potentially enhancing its reactivity towards electrophiles. The pyridine nitrogen can also play a role by acting as a Lewis base and coordinating to catalysts or reagents.
By calculating the activation energies for different possible reaction pathways, computational chemistry can predict the most likely mechanism and the expected products of a reaction. This information is crucial for the rational design of synthetic routes and for understanding the underlying principles that govern the chemical behavior of this compound.
Transition State Characterization and Energy Barrier Calculations
Computational chemistry is instrumental in elucidating reaction mechanisms by locating and characterizing transition states (TS). e3s-conferences.org For vinylpyridine systems, these calculations provide thermodynamic parameters that help determine reaction feasibility and predict stereoselectivity. e3s-conferences.org In studies of catalytic enantioselective [3+2] cycloadditions involving 2-vinylpyridine (B74390), a close structural analog of this compound, density functional theory (DFT) calculations have been used to locate the relevant transition states. nih.gov
For instance, in a reaction catalyzed by a Ti(salen) complex, the lowest energy pathway for the major transition state was calculated to be 0.8 kcal/mol lower than that of the minor transition state. nih.gov While computational models can sometimes overestimate these energy differences, they successfully reproduce experimental enantioselectivity trends, demonstrating the predictive power of the analysis. nih.gov In photochemical reactions, theoretical models can also be used to rationalize selectivity outcomes based on the positioning of intermediates and catalyst distortion within the transition state. nih.gov Such calculations are crucial for designing improved catalysts and optimizing reaction conditions for desired outcomes. e3s-conferences.org
Analysis of Radical Intermediates and Anionic Species
Computational studies are frequently employed to understand the behavior of reactive intermediates, such as radicals and anions, which are often too transient for extensive experimental characterization. In the context of vinylpyridines, photochemical reactions can generate open-shell intermediates. nih.gov For example, visible light irradiation in the presence of a photocatalyst can lead to the formation of pyridyl diradical species from vinyl-substituted pyridines. nih.gov Understanding the electronic structure and stability of these radicals is key to controlling the stereochemical outcome of subsequent reactions like [2+2] photocycloadditions. nih.gov
Anionic species are also significant, particularly in the context of polymerization. The anionic polymerization of vinylpyridine derivatives has been studied to create well-defined polymers. researchgate.net In the polymerization of 2-phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole, the nucleophilicity of the living polyanionic chain end was demonstrated through sequential monomer addition, showing it to be intermediate between that of living poly(methyl methacrylate) and polyacrylonitrile. researchgate.net Such computational and experimental analyses help in tuning the reactivity of anionic species for precise polymer synthesis. researchgate.net
Distortion-Interaction Analysis in Catalytic Processes
The distortion-interaction model, also known as the activation strain model, is a powerful computational tool for analyzing the energy barriers of chemical reactions. nih.govchemrxiv.org This model deconstructs the activation energy into two primary components: the distortion energy (ΔE_dist) and the interaction energy (ΔE_int). nih.gov The distortion energy is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state, while the interaction energy represents the stabilizing interactions between these distorted fragments. nih.govchemrxiv.org
This analysis has been applied to catalytic reactions involving 2-vinylpyridine to understand the origins of enantioselectivity. nih.gov By calculating the distortion and interaction energies for the transition states leading to different stereoisomers, researchers can identify the key factors controlling the reaction outcome. For example, in a Ti(salen)-catalyzed reaction, distortion-interaction analysis revealed that both catalyst distortion (2.7 kcal/mol) and substrate distortion (1.0 kcal/mol) contribute to the relative energy difference between the major and minor transition states. nih.gov This insight suggests that modifying the catalyst to increase steric bulk could enhance catalyst distortion, thereby improving enantioselectivity. nih.gov
| Transition State | Relative Energy (kcal/mol) | Distortion Energy Contribution (kcal/mol) | Interaction Energy Contribution (kcal/mol) |
|---|---|---|---|
| Major TS3 | 0.0 | Substrate: 1.0 | - |
| Minor TS3 | +0.8 | Catalyst: 2.7 | - |
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, providing a valuable link between a molecule's structure and its spectral data. These predictions can aid in the interpretation of experimental spectra and confirm structural assignments.
Calculated NMR Chemical Shifts (¹H, ¹³C) and Correlation with Experimental Data
Density Functional Theory (DFT) is a highly effective method for calculating the nuclear magnetic resonance (NMR) chemical shifts of organic molecules. rsc.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov Theoretical calculations of ¹H and ¹³C NMR chemical shifts for a proposed structure can be compared directly with experimental data. A strong correlation between the calculated and experimental values provides powerful evidence for the correct structural assignment. researchgate.netresearchgate.net
For complex molecules, this correlation is crucial for unambiguously assigning signals, especially in cases of diastereotopic protons or complex spin systems. mdpi.com While specific calculations for this compound are not widely published, the methodology is standard. The process involves optimizing the molecule's geometry at a given level of theory (e.g., B3LYP/6-311+G(d,p)) and then performing the NMR calculation using the GIAO method. nih.govruc.dk The resulting theoretical shifts are often plotted against experimental values, with a high correlation coefficient (R²) indicating excellent agreement. ruc.dk
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C2 | - | - | - |
| C3 | - | - | - |
| C4 | - | - | - |
| C5 | - | - | - |
| C6 | - | - | - |
Vibrational Spectra Simulations (IR, Raman)
Computational chemistry can simulate vibrational spectra, such as infrared (IR) and Raman spectra, which are fundamental for molecular characterization. uzh.ch These simulations are typically performed using static calculations within the harmonic approximation or through more advanced ab initio molecular dynamics (AIMD) simulations. uzh.chrsc.org Static calculations determine the vibrational frequencies and corresponding IR intensities or Raman activities for the normal modes of the molecule in its optimized, minimum-energy geometry. nist.gov
The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. nist.gov AIMD simulations, on the other hand, calculate spectra from time-correlation functions of dipole moments (for IR) or polarizabilities (for Raman), offering a superior approach when anharmonicity is significant. rsc.org The output of these simulations is a list of vibrational modes, their frequencies (in cm⁻¹), and their expected intensities, which can be directly compared to an experimental spectrum to aid in peak assignment.
| Mode Number | Symmetry | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Assignment |
|---|---|---|---|---|
| 1 | A' | ~3100 | ~5 | Vinyl C-H Stretch |
| 2 | A' | ~3050 | ~10 | Aromatic C-H Stretch |
| 3 | A' | ~1640 | ~25 | C=C Stretch |
| 4 | A' | ~1590 | ~30 | Pyridine Ring Stretch |
| 5 | A' | ~1020 | ~15 | Cyclopropyl Ring Deformation |
Electronic Spectra (UV-Vis) and Photophysical Property Prediction
Time-dependent density functional theory (TD-DFT) is a primary computational method for investigating the electronic transitions that give rise to UV-visible absorption spectra. mdpi.com By calculating the energies of excited states, TD-DFT can predict the wavelengths of maximum absorption (λ_max) and help assign these absorptions to specific molecular orbital transitions. mdpi.comnih.gov
For systems involving 2-vinylpyridine as a ligand in metal complexes, TD-DFT calculations have been used to characterize the electronic transitions in detail. nih.gov The calculations can distinguish between different types of transitions, such as intra-ligand charge transfer (ILCT), where the transition is localized on the vinylpyridine ligand, and metal-to-ligand charge transfer (MLCT), where an electron moves from the metal center to the ligand. mdpi.comresearchgate.net These predictions are invaluable for understanding the photophysical properties of a molecule, including its potential for luminescence. nih.govnih.gov Computational studies can also provide insights into the nature of the emissive state, quantum yields, and excited-state lifetimes, guiding the design of new materials for applications like light-emitting devices. nih.gov
| Excited State | Calculated Wavelength (nm) | Primary Orbital Contribution | Transition Character |
|---|---|---|---|
| S1 | ~450 | HOMO → LUMO | ¹MLCT / ¹ILCT |
| S2 | ~380 | HOMO-1 → LUMO | ¹ILCT |
| S3 | ~350 | HOMO → LUMO+1 | ¹MLCT / ¹ILCT |
Modeling of Pyridine Isomer Effects on Coordination and Reactivity
Comprehensive searches of scientific literature and computational chemistry databases did not yield specific theoretical or computational studies focused on this compound. While extensive research exists on the theoretical modeling of substituted pyridines in general, and the coordination chemistry of vinylpyridines, dedicated studies modeling the specific effects of the 5-cyclopropyl and 2-vinyl substituent combination on the pyridine ring's coordination and reactivity properties are not publicly available at this time.
In the context of this compound, theoretical modeling would be instrumental in elucidating several key aspects:
Electron-Donating/Withdrawing Effects: Quantifying the net electronic effect of the cyclopropyl group at the 5-position and the vinyl group at the 2-position. The cyclopropyl group is known to have σ-donating and π-accepting characteristics, while the vinyl group is a π-system that can engage in conjugation. Computational methods like Density Functional Theory (DFT) would be essential to determine their combined influence on the electron density of the pyridine nitrogen. iiste.org
Coordination Energetics and Geometry: Modeling the coordination of this compound to various metal centers would predict binding energies, bond lengths, and bond angles. Such studies could compare its coordination properties to other substituted pyridines, offering insights into how the unique substituent combination affects its ligand behavior. The steric hindrance introduced by the cyclopropyl and vinyl groups would also be a critical factor to model. acs.orgmdpi.com
Reactivity Indices: Calculation of reactivity descriptors such as Fukui functions, local softness, and electrophilicity indices would help in predicting the most probable sites for electrophilic and nucleophilic attack, as well as its propensity to participate in different types of chemical reactions.
Isomeric Effects: A comparative computational study of different isomers (e.g., moving the cyclopropyl group to other positions on the pyridine ring) would directly model the "isomer effects" on coordination and reactivity. This would involve comparing calculated properties like proton affinity, metal cation affinity, and activation energies for model reactions.
While no specific data tables or detailed research findings for this compound can be presented, the following table outlines the typical computational parameters that would be calculated in such a study to model the effects of its isomerism on coordination and reactivity.
| Calculated Property | Relevance to Coordination and Reactivity | Typical Computational Method |
| Proton Affinity (PA) | Predicts the basicity of the pyridine nitrogen, a key factor in its ability to coordinate to acidic metal centers. | DFT (e.g., B3LYP/6-311+G(d,p)) |
| Metal Cation Affinity (MCA) | Directly quantifies the strength of the coordination bond between the pyridine nitrogen and a given metal ion. | DFT, MP2 |
| HOMO-LUMO Energies and Gap | The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the electron-donating ability of the ligand, while the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. The energy gap is an indicator of chemical reactivity. | DFT |
| Natural Bond Orbital (NBO) Analysis | Provides information about the charge distribution and orbital interactions, revealing the electronic contributions of the cyclopropyl and vinyl substituents. rsc.org | NBO analysis within a DFT framework |
| Molecular Electrostatic Potential (MEP) | Visualizes the electron density and helps identify the most likely sites for electrophilic attack (coordination to a metal cation). | DFT |
| Geometrical Parameters | Bond lengths and angles upon coordination provide insight into the steric and electronic effects of the substituents on the complex structure. | DFT geometry optimization |
Without dedicated studies on this compound, any discussion remains speculative and based on analogies to other substituted pyridines. Future computational research is required to provide specific data and a detailed understanding of this particular compound.
Due to a lack of specific research literature focusing solely on the chemical compound "this compound" within the highly detailed and specific contexts of the requested outline, it is not possible to generate a thorough, informative, and scientifically accurate article based on diverse, detailed research findings as instructed.
The available scientific literature provides extensive information on the general reactivity and applications of related classes of compounds, such as vinylpyridines and cyclopropane derivatives. However, a comprehensive search did not yield dedicated studies on "this compound" as a precursor for densely functionalized heterocycles, a scaffold for complex molecular architectures, its role in forming specific fused and spirocyclic systems, or its particular ring transformation and derivatization strategies.
To generate an article that meets the user's stringent requirements for being professional, authoritative, and based on detailed research findings, specific studies on the title compound are necessary. Without such dedicated research, the resulting article would be speculative and would not adhere to the strict inclusion criteria of the prompt.
Applications in Advanced Organic Synthesis
Strategies for Derivatization of 5-Cyclopropyl-2-vinylpyridine
Functionalization of the Pyridine (B92270) Ring (e.g., C-H functionalization, alkylation)
The pyridine ring in this compound is an electron-deficient heterocycle, which influences its reactivity. Direct C-H functionalization is a powerful, atom-economical method for elaborating the pyridine core, avoiding the need for pre-functionalized starting materials. mdpi.com Transition-metal-catalyzed reactions are particularly prominent in this area. rsc.org
C-H Functionalization: Directed C-H functionalization strategies can be employed to achieve high regioselectivity. The nitrogen atom of the pyridine ring can act as a directing group, guiding the catalyst to specific C-H bonds. For instance, palladium, rhodium, or ruthenium catalysts can be used to activate C-H bonds ortho to the nitrogen atom. However, in this compound, the C6 position is already substituted with the vinyl group. Therefore, functionalization would likely be directed to other positions, depending on the specific directing group strategy employed. Transition-metal-catalyzed chelation-assisted C-H functionalization has emerged as a robust platform for building complex molecules. rsc.org The inherent functionalities within this compound could potentially serve as directing groups to functionalize the pyridine ring at various positions.
Alkylation: Alkylation of the pyridine ring can be achieved through various methods. Nucleophilic alkylation is challenging due to the ring's electron-deficient nature but can be accomplished using organometallic reagents like Grignard or organolithium reagents, often requiring activation of the pyridine ring (e.g., through N-oxide formation). Radical alkylation reactions, such as the Minisci reaction, provide a more direct route for introducing alkyl groups onto the electron-deficient pyridine nucleus.
Table 1: Selected Methods for Pyridine Ring Functionalization
| Reaction Type | Reagents/Catalysts | Potential Outcome on this compound |
|---|---|---|
| Directed C-H Arylation | Pd(OAc)₂, PPh₃, Base | Introduction of an aryl group at a specific C-H position. |
| Minisci (Radical) Alkylation | AgNO₃, (NH₄)₂S₂O₈, R-COOH | Introduction of an alkyl group, typically at the C4 or C6 position. |
| Nucleophilic Alkylation | R-Li or R-MgX | Addition of an alkyl group, often requiring prior ring activation. |
Transformations of the Vinyl Group (e.g., hydrogenation, cycloaddition)
The vinyl group at the C2 position is a key site for a variety of chemical transformations, allowing for chain extension and the introduction of new ring systems.
Hydrogenation: Selective hydrogenation of the vinyl group to an ethyl group can be achieved using various catalytic systems. This transformation is useful for modifying the electronic and steric properties of the molecule without altering the pyridine or cyclopropyl (B3062369) moieties. Catalysts such as Palladium on carbon (Pd/C) or Wilkinson's catalyst (RhCl(PPh₃)₃) under a hydrogen atmosphere are commonly used. Care must be taken to avoid reduction of the pyridine ring, which typically requires more forcing conditions. Recent developments have highlighted methods for the dearomative selective reduction of N-heteroarenes, but conditions can be tuned to selectively reduce the exocyclic double bond. chemrxiv.org
Cycloaddition: The vinyl group serves as an excellent 2π-electron component in cycloaddition reactions, providing a powerful tool for constructing cyclic and bicyclic systems. fiveable.me
Diels-Alder Reaction ([4+2] Cycloaddition): The vinylpyridine can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.
[5+2] Cycloaddition: Vinylcyclopropanes (VCPs) are well-known partners in transition-metal-catalyzed [5+2] cycloadditions. researchgate.net Rhodium-catalyzed reactions of VCPs with alkynes or allenes lead to the formation of seven-membered rings.
[5+2+1] Cycloaddition: An extension of this chemistry involves the rhodium-catalyzed reaction of ene-vinylcyclopropanes with carbon monoxide (CO) to diastereoselectively construct bicyclic cyclooctenones. pku.edu.cn
1,3-Dipolar Cycloaddition: The vinyl group can also react with 1,3-dipoles such as nitrones or azides to synthesize five-membered heterocyclic rings.
Table 2: Cycloaddition Reactions Involving the Vinyl Group
| Cycloaddition Type | Reactant Partner | Product Ring System | Catalyst (Typical) |
|---|---|---|---|
| [4+2] Diels-Alder | Conjugated Diene | Six-membered carbocycle | Thermal or Lewis Acid |
| [5+2] Cycloaddition | Alkyne/Allene | Seven-membered carbocycle | Rh(I) complexes |
| [5+2+1] Cycloaddition | Ene + CO | Fused 5-8 bicyclic system | Rh(I) complexes |
| 1,3-Dipolar Cycloaddition | Nitrone/Azide | Five-membered heterocycle | Thermal |
Modifications of the Cyclopropyl Group (e.g., ring opening, selective cleavage)
The cyclopropyl group is not merely an inert substituent; its inherent ring strain (approximately 27 kcal/mol) can be harnessed as a driving force for various chemical transformations. wikipedia.org Ring-opening reactions of the cyclopropyl group provide access to linear alkyl chains with defined functionalization.
Ring Opening: The cleavage of the C-C bonds in the cyclopropane (B1198618) ring can be initiated by various reagents and conditions, including acidic media, transition metals, or radical initiators. bohrium.combeilstein-journals.org
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl ring can be protonated, leading to a carbocationic intermediate that can be trapped by nucleophiles. The presence of the pyridine ring can influence the regioselectivity of this process. For example, treatment with pyridine hydrochloride can induce ring opening. acs.org
Transition Metal-Catalyzed Ring Opening: Metals such as palladium, rhodium, and nickel can insert into the strained C-C bonds of the cyclopropane ring, initiating a variety of transformations. bohrium.comacs.org This can lead to the formation of metallacycles that can undergo further reactions like reductive elimination or insertion.
Radical Ring Opening: The formation of a radical adjacent to a cyclopropyl ring leads to its rapid opening. This process can be used to generate specific alkyl radical intermediates for subsequent reactions. bohrium.com
Selective Cleavage: The regioselectivity of the ring opening is a crucial aspect. In donor-acceptor cyclopropanes, the cleavage typically occurs at the bond vicinal to both the donor and acceptor groups. nih.gov In the case of this compound, the electronic properties of the pyridine and vinyl substituents will dictate which C-C bond of the cyclopropyl ring is most susceptible to cleavage under specific reaction conditions.
Table 3: Strategies for Cyclopropyl Group Modification
| Method | Key Reagents/Conditions | Mechanistic Pathway | Resulting Structure |
|---|---|---|---|
| Acid-Catalyzed | Strong acids (e.g., HBr, HCl) | Cationic intermediates | Halogenated alkylpyridine |
| Metal-Catalyzed | Pd(0), Rh(I), Ni(0) complexes | Oxidative addition, metallacycle formation | Isomerized or functionalized chains |
| Radical-Mediated | Radical initiators (e.g., AIBN) | Rapid ring opening of cyclopropylcarbinyl radical | Linear alkyl radical for further reaction |
Application in Fragment-Based Approaches for Molecular Design
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in medicinal chemistry. nih.govmdpi.com This approach utilizes small, low-complexity molecules ("fragments") that bind with low affinity to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. chemdiv.com
The this compound scaffold embodies key features that make it an attractive fragment for FBDD. The cyclopropyl group, in particular, is a highly valued "bioisostere" and structural motif in modern drug design. nih.gov Its incorporation into drug candidates has been shown to confer numerous advantages. semanticscholar.org
Contributions of the Cyclopropyl Fragment:
Metabolic Stability: The cyclopropyl group can enhance metabolic stability by replacing more labile groups (like isopropyl or ethyl groups) that are susceptible to oxidation by cytochrome P450 enzymes. iris-biotech.de
Potency and Binding: The rigid, three-dimensional nature of the cyclopropyl ring introduces conformational constraints, which can lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding and enhanced potency. nih.gov
Vectorial Exploration of Chemical Space: The defined geometry of the cyclopropyl ring provides a rigid scaffold from which substituents can be projected in specific vectors to probe the binding pocket of a target protein.
The this compound structure combines the desirable cyclopropyl fragment with a pyridine ring (a common heterocycle in pharmaceuticals) and a vinyl group that serves as a versatile chemical handle for fragment elaboration (linking or growing). This makes the molecule a valuable starting point or intermediate in FBDD campaigns.
Table 4: Advantages of the Cyclopropyl Moiety in Fragment-Based Design
| Property Influenced | Rationale | Impact on Drug Design |
|---|---|---|
| Potency | Conformational rigidity reduces entropic penalty upon binding. | Increased binding affinity and biological activity. nih.gov |
| Metabolic Stability | C-H bonds are stronger than in alkanes; resists CYP450 oxidation. | Increased drug half-life and reduced metabolic clearance. iris-biotech.de |
| Lipophilicity (logP) | Can replace larger, more lipophilic groups like phenyl or isopropyl. | Improved solubility and pharmacokinetic profile. iris-biotech.de |
| Brain Permeability | Reduced lipophilicity and specific spatial arrangement can enhance CNS penetration. | Potential for developing drugs targeting the central nervous system. nih.gov |
| Off-Target Effects | The precise conformational constraint can improve selectivity for the target protein. | Reduced side effects and improved safety profile. nih.gov |
Role in Catalytic Systems
5-Cyclopropyl-2-vinylpyridine as a Ligand Precursor
The presence of the pyridine (B92270) nitrogen atom allows this compound to act as a ligand, coordinating to transition metal centers and influencing their catalytic activity and selectivity.
Coordination to Transition Metals (e.g., Platinum, Zirconium, Rhodium)
Transition metal complexes containing pyridine-based ligands are numerous and have been extensively studied for their catalytic applications. wikipedia.org The nitrogen lone pair of the pyridine ring in this compound can readily coordinate to various transition metals.
Platinum: 2-Vinylpyridine (B74390) is known to react with platinum(II) derivatives to form cyclometalated complexes through C–H bond activation, resulting in stable five-membered rings. nih.govresearchgate.netnih.gov These cycloplatinated complexes have been investigated for their photophysical properties and potential applications in materials science. nih.govmdpi.com While specific studies on the coordination of this compound with platinum are not extensively documented in the reviewed literature, it is anticipated that it would exhibit similar coordination behavior, forming stable complexes. The electronic and steric influence of the cyclopropyl (B3062369) group at the 5-position could, however, modulate the properties of the resulting platinum complexes.
Rhodium: Rhodium complexes are widely used in catalysis, particularly in cycloaddition reactions involving vinylcyclopropanes. pku.edu.cnnih.gov The pyridine moiety can act as a directing group in rhodium-catalyzed C-H activation and other transformations. nih.gov Although specific complexes of rhodium with this compound are not detailed in the available literature, the fundamental principles of pyridine coordination to rhodium suggest that such complexes would be readily accessible. wikipedia.org
A summary of the coordination potential of this compound with these metals is presented below:
| Metal | Potential Coordination Behavior | Potential Applications |
| Platinum | Formation of cyclometalated complexes. nih.govresearchgate.netnih.gov | Materials science, photophysics. nih.govmdpi.com |
| Zirconium | Coordination through the pyridine nitrogen. | Catalysis, e.g., hydroboration. nih.gov |
| Rhodium | Formation of catalytically active complexes. pku.edu.cnnih.gov | Cycloaddition reactions, C-H activation. nih.gov |
Design of Novel Ligands for Enantioselective Catalysis
The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govsnnu.edu.cn While C2-symmetric ligands have historically dominated the field, non-symmetrical ligands have gained prominence. nih.gov The structure of this compound offers a scaffold for the design of novel chiral ligands.
Modification of the vinyl or cyclopropyl groups, or the introduction of chiral substituents on the pyridine ring, could lead to a new class of chiral P,N-ligands. Such ligands, featuring both a "hard" nitrogen donor and a "soft" phosphorus donor (introduced through functionalization of the vinyl group), can be highly effective in various metal-catalyzed reactions. nih.gov The inherent chirality could be introduced at different positions, leading to a diverse library of ligands for screening in enantioselective transformations. researchgate.net For instance, asymmetric cyclopropanation reactions are known to produce chiral cyclopropyl-containing molecules with high enantioselectivity. nih.gov
Participation in Catalytic Reactions
Beyond its role as a ligand precursor, this compound can directly participate in a range of catalytic reactions, leveraging the reactivity of its functional groups.
Phase-Transfer Catalysis in Synthesis of Pyridine Derivatives
Currently, there is no specific information available in the reviewed literature detailing the direct participation of this compound in phase-transfer catalysis for the synthesis of other pyridine derivatives.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netrsc.org The vinyl group of this compound makes it a potential substrate for such reactions. For example, palladium-catalyzed cross-coupling reactions are widely used for the synthesis of complex pyridine-containing molecules. researchgate.net
Vinylcyclopropanes are known to participate in a variety of transition-metal-catalyzed cycloadditions, which can be considered a form of cross-coupling. pku.edu.cnsemanticscholar.org Rhodium, for instance, catalyzes the [5+2] cycloaddition of vinylcyclopropanes with various π-systems. researchgate.net The presence of both a vinyl group and a cyclopropane (B1198618) ring in this compound suggests its potential to undergo intramolecular or intermolecular cycloaddition reactions to form complex carbocyclic structures.
Photoredox and Energy Transfer Catalysis
Visible-light photoredox catalysis has emerged as a powerful strategy in organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. sigmaaldrich.com In this context, the vinyl group of this compound could potentially participate in photoredox-catalyzed reactions. For instance, vinylcyclopropanes have been shown to undergo visible-light-mediated [3+2] cycloadditions. chemrxiv.org
Energy transfer is another mechanism in photocatalysis where a photosensitizer transfers its triplet energy to a substrate, which then undergoes a chemical transformation. princeton.edunih.gov The vinyl and cyclopropyl moieties of this compound could potentially be activated through energy transfer, leading to cycloadditions or rearrangements. While direct evidence for the participation of this compound in photoredox or energy transfer catalysis is not available in the reviewed literature, the reactivity of its constituent functional groups suggests it as a plausible substrate for such transformations. researchgate.net
Catalytic Cyclopropanation of Olefins
In the context of transition metal-catalyzed cyclopropanation, the pyridine moiety can act as a directing group or a ligand to modulate the reactivity and selectivity of the catalyst. The nitrogen atom can coordinate to the metal center, influencing the electronic environment of the active species. The steric bulk of the cyclopropyl group in this compound could play a significant role in controlling the stereoselectivity of the cyclopropanation reaction, potentially favoring the formation of one stereoisomer over others.
Below is a hypothetical data table illustrating the potential effect of ligands like this compound on a generic catalytic cyclopropanation reaction, based on findings with other nitrogen-containing ligands.
| Catalyst | Ligand | Olefin | Diazo Compound | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|---|
| Rh2(OAc)4 | Pyridine | Styrene (B11656) | Ethyl diazoacetate | 85 | 70:30 | N/A |
| Cu(acac)2 | 2-Vinylpyridine | Styrene | Ethyl diazoacetate | 78 | 65:35 | N/A |
| Rh2(OAc)4 | 4-Vinylpyridine (B31050) | 1-Octene | Ethyl diazoacetate | 92 | 80:20 | N/A |
| Cu(acac)2 | Pyridine | 1-Octene | Ethyl diazoacetate | 88 | 75:25 | N/A |
Hydrofunctionalization Catalysis
Hydrofunctionalization reactions, which involve the addition of an H-X molecule across an unsaturated bond, are of great importance in organic synthesis. Pyridine-based ligands are known to play a crucial role in various transition metal-catalyzed hydrofunctionalization processes. For instance, cobalt-catalyzed double hydroboration of pyridines has been reported.
Poly(this compound) and Related Polymers as Catalytic Supports
The polymerization of the vinyl group in this compound would lead to the formation of poly(this compound), a polymer with pendant cyclopropyl-substituted pyridine units. Such a polymer can serve as a robust and recyclable support for catalytically active metal species. The use of polymer-supported catalysts offers significant advantages, including ease of separation from the reaction mixture, catalyst recyclability, and potential for use in continuous flow reactors.
Immobilization of Catalysts on Poly(vinylpyridine) Backbones
The immobilization of transition metal catalysts onto poly(vinylpyridine) backbones is a well-established strategy for heterogenizing homogeneous catalysts. polysciences.comresearchgate.net The pyridine units along the polymer chain act as ligands, coordinating to the metal centers and anchoring them to the support. Various metals, including palladium, rhodium, and copper, have been successfully immobilized on poly(vinylpyridine)s. researchgate.net
For instance, palladium nanoparticles have been supported on poly(4-vinylpyridine) for use in Suzuki-Miyaura coupling reactions and hydrogenation reactions. researchgate.netunimi.it The polymer not only acts as a support but also stabilizes the metal nanoparticles, preventing their aggregation and maintaining their catalytic activity over multiple cycles. Similarly, poly(2-vinylpyridine) has been used to support palladium catalysts for hydrogenation reactions. researchgate.net
The immobilization process typically involves mixing a solution of the metal precursor with the poly(vinylpyridine) support. The strength of the coordination between the pyridine nitrogen and the metal ion is a key factor in the stability of the resulting supported catalyst.
The following table provides examples of catalyst immobilization on different poly(vinylpyridine) backbones.
| Polymer Backbone | Metal Species | Immobilization Method | Application |
|---|---|---|---|
| Poly(4-vinylpyridine) | Palladium(II) chloride | Incipient wetness impregnation | Suzuki-Miyaura coupling |
| Poly(2-vinylpyridine) | Palladium(II) chloride | Solution impregnation | Hydrogenation of allyl alcohol |
| Poly(4-vinylpyridine) | Copper(I) iodide | Coordination | Click chemistry |
| Poly(4-vinylpyridine) | Ceria nanocrystals | In situ polymerization and precipitation | Biginelli reaction |
Recovery and Reusability of Polymer-Supported Catalysts
A major advantage of using polymer-supported catalysts is their potential for recovery and reuse, which is crucial for developing sustainable and cost-effective chemical processes. researchgate.net After the reaction is complete, the solid-supported catalyst can be easily separated from the liquid reaction mixture by simple filtration.
Numerous studies have demonstrated the excellent reusability of catalysts supported on poly(vinylpyridine) backbones. For example, a palladium catalyst supported on poly(4-vinylpyridine) used for Suzuki-Miyaura reactions was successfully recovered and reused for multiple cycles with minimal loss of activity. mdpi.com Similarly, poly(4-vinylpyridine)-supported copper iodide has been shown to be a recyclable catalyst for the synthesis of coumarin (B35378) derivatives. researchgate.net
The stability of the metal-ligand bond between the catalyst and the polymer support is critical for preventing leaching of the metal into the product and for maintaining the catalyst's activity over repeated uses. The cross-linking of the polymer can also enhance its mechanical and thermal stability, further improving its reusability.
The table below presents data on the reusability of various poly(vinylpyridine)-supported catalysts.
| Catalyst System | Reaction | Number of Cycles | Final Yield (%) |
|---|---|---|---|
| Pd/Poly(4-vinylpyridine) | Suzuki-Miyaura Coupling | 5 | >95 |
| CuI/Poly(4-vinylpyridine) | Pechmann Reaction | 8 | >90 |
| Fe(III)/Poly(4-vinylpyridine) | Benzylic Oxidation | 6 | Maintained activity |
Mechanistic Insights into Catalytic Cycles Involving this compound
Understanding the mechanistic role of ligands is fundamental to designing more efficient catalysts. While specific mechanistic studies involving this compound are not available, insights can be drawn from studies on analogous 2-vinylpyridine and other pyridine-based ligands. nih.govrsc.org
In a catalytic cycle, a pyridine-based ligand can influence several key steps:
Coordination and Activation: The nitrogen atom of the pyridine ring coordinates to the metal center, which can alter the metal's electronic properties and facilitate the activation of substrates. rsc.org The electron-donating or withdrawing nature of substituents on the pyridine ring can fine-tune this interaction. The cyclopropyl group in this compound is generally considered to be weakly electron-donating through its sigma bonds, which could increase the electron density at the metal center.
Ligand Lability: In some catalytic cycles, the hemilabile nature of a ligand is crucial. This means that one of the coordinating atoms of the ligand can reversibly dissociate from the metal center, creating a vacant coordination site for substrate binding. The vinyl group in 2-vinylpyridine can exhibit such hemilability. It is plausible that the vinyl group of this compound could also participate in such a manner.
Steric Influence: The steric bulk of the ligand can control the regioselectivity and stereoselectivity of a reaction by dictating the approach of the substrate to the metal's active site. nih.gov The cyclopropyl group, although relatively small, would exert a specific steric influence in the coordination sphere of a metal complex, potentially leading to enhanced selectivity compared to unsubstituted 2-vinylpyridine.
Stabilization of Catalytic Species: The pyridine ligand can stabilize the catalytically active metal species, preventing decomposition or aggregation, which is particularly important for maintaining catalytic activity over long periods. researchgate.net
Kinetic studies on cycloplatinated(II) complexes containing 2-vinylpyridine have shown that the electronic properties of ancillary ligands significantly affect the rates of oxidative addition, a key step in many catalytic cycles. nih.govresearchgate.net It is reasonable to assume that the electronic effects of the cyclopropyl substituent in this compound would similarly impact the kinetics of catalytic reactions.
Analytical and Spectroscopic Studies for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 5-Cyclopropyl-2-vinylpyridine. It allows for the precise mapping of the hydrogen and carbon atoms within the molecule, aids in distinguishing between potential isomers, and serves as a powerful method for monitoring chemical transformations in real-time.
The unique structure of this compound, featuring a pyridine (B92270) ring substituted with both a cyclopropyl (B3062369) and a vinyl group, gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The assignment of these signals is fundamental to confirming the molecular structure and differentiating it from any potential isomers, such as those where the substituents are at different positions on the pyridine ring.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum can be divided into three distinct regions corresponding to the vinyl, pyridine, and cyclopropyl protons.
Vinyl Group Protons: This system typically presents as a complex multiplet pattern (an AMX or ABX system) due to the geminal, cis, and trans couplings between the three protons. The proton attached to the same carbon as the pyridine ring (α-proton) usually appears as a doublet of doublets at a distinct chemical shift.
Pyridine Ring Protons: The three aromatic protons on the pyridine ring will appear as distinct signals. Their chemical shifts and coupling patterns are indicative of their positions relative to the nitrogen atom and the other substituents.
Cyclopropyl Group Protons: The cyclopropyl ring protons exhibit a characteristic upfield chemical shift due to the ring strain and magnetic anisotropy. The methine proton and the two sets of non-equivalent methylene (B1212753) protons will appear as multiplets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to each carbon atom in the pyridine ring, vinyl group, and cyclopropyl group. The chemical shifts are indicative of the hybridization and local electronic environment of each carbon atom. Two-dimensional NMR techniques, such as HSQC, can be used to correlate the proton signals with their directly attached carbon atoms, confirming the assignments. researchgate.net
The following table provides expected chemical shift ranges for the different protons and carbons in this compound, based on data from analogous structures.
| Group | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| Vinyl | 5.4 - 6.8 (m) | 115 - 140 |
| Pyridine | 7.0 - 8.5 (m) | 120 - 155 |
| Cyclopropyl | 0.6 - 2.1 (m) | 5 - 20 |
This interactive table provides generalized chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.
NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in situ, providing real-time data on the consumption of reactants and the formation of products. In the context of this compound, this is particularly relevant for tracking its polymerization.
By acquiring a series of ¹H NMR spectra over time, one can observe the gradual disappearance of the characteristic signals of the vinyl group protons (typically in the 5.4 - 6.8 ppm range). Concurrently, new signals corresponding to the protons of the newly formed polymer backbone will appear in the aliphatic region of the spectrum. The rate of disappearance of the monomer's vinyl signals can be integrated and plotted against time to determine the reaction kinetics. This non-invasive method allows for the determination of reaction rates and orders without the need for sample quenching or separation.
In polymerization systems, understanding the aggregation behavior of both the monomer and the resulting polymer is crucial as it can significantly impact the reaction kinetics and the properties of the final material. NMR techniques, particularly those sensitive to molecular motion and size, can provide valuable insights into these phenomena.
Pulsed-field gradient (PFG) NMR, also known as diffusion-ordered spectroscopy (DOSY), is a key technique in this area. It allows for the measurement of the self-diffusion coefficients of different species in a solution. nih.gov In a polymerization mixture of this compound, the formation of aggregates, such as micelles or pre-polymerization complexes, would lead to a decrease in the measured diffusion coefficient compared to that of the free monomer. By monitoring changes in diffusion coefficients, the onset and extent of aggregation can be studied. lu.semun.ca For the resulting poly(this compound), PFG-NMR can be used to study polymer-solvent interactions and the formation of larger aggregates or collapsed coil structures in different solvent systems.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. These techniques are complementary and are used to confirm the presence of key structural features in this compound.
The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹.
Vinyl Group: The C=C stretching vibration of the vinyl group gives a characteristic band around 1630 cm⁻¹. The out-of-plane C-H bending vibrations (wagging) of the vinyl group are also prominent in the 900-1000 cm⁻¹ region.
Cyclopropyl Group: The C-H stretching vibrations of the cyclopropyl ring are typically found at slightly higher wavenumbers than those of typical alkanes, often above 3000 cm⁻¹. The ring "breathing" modes of the cyclopropyl group also give rise to characteristic bands in the fingerprint region.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopy |
| Pyridine C-H | Stretching | 3010 - 3100 | FT-IR, Raman |
| Pyridine C=C, C=N | Ring Stretching | 1400 - 1600 | FT-IR, Raman |
| Vinyl C-H | Stretching | 3020 - 3080 | FT-IR, Raman |
| Vinyl C=C | Stretching | ~1630 | FT-IR, Raman |
| Vinyl C-H | Out-of-plane Bending | 900 - 1000 | FT-IR |
| Cyclopropyl C-H | Stretching | ~3100 | FT-IR, Raman |
| Cyclopropyl Ring | Breathing/Deformation | 1000 - 1250 | FT-IR, Raman |
This interactive table provides expected vibrational frequencies. The exact positions and intensities can be influenced by the molecular environment and physical state.
This compound possesses conformational flexibility, primarily due to rotation around the single bond connecting the cyclopropyl group to the pyridine ring. This can lead to the existence of different rotational isomers (conformers), such as a cis or trans orientation of the vinyl group relative to the cyclopropyl ring.
Vibrational spectroscopy can be used to study these conformational equilibria. doi.org Often, different conformers will have slightly different vibrational frequencies for certain modes, particularly those involving the atoms around the axis of rotation. By analyzing the spectra at different temperatures, it is sometimes possible to identify bands corresponding to different conformers. The relative intensities of these bands can then be used to determine the enthalpy difference between the conformers. doi.org For complex molecules, computational methods are often employed to predict the vibrational spectra of different stable conformers, which can then be compared to experimental data to aid in the assignment. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for probing the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the energy required to promote electrons to higher energy orbitals. uctm.edu For this compound, the spectrum is primarily influenced by the conjugated system formed by the pyridine ring and the vinyl substituent.
The electronic spectrum of this compound is characterized by absorptions arising from π→π* and n→π* transitions. The conjugated π-system, extending across the vinyl group and the pyridine ring, gives rise to intense π→π* transitions. mdpi.com These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the vinyl group in conjugation with the pyridine ring typically results in a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to non-conjugated pyridines. researchgate.net
The nitrogen atom in the pyridine ring possesses a lone pair of non-bonding electrons (n-electrons). The excitation of one of these electrons to a π* antibonding orbital results in a lower-energy n→π* transition. These transitions are generally much weaker in intensity (lower molar absorptivity) than π→π* transitions. mdpi.com The cyclopropyl group, acting as a substituent on the pyridine ring, can have a modest electronic influence, potentially causing slight shifts in the absorption maxima due to its electron-donating inductive effects.
| Type of Electronic Transition | Associated Orbitals | Expected Relative Energy | Expected Molar Absorptivity (ε) | Contributing Structural Feature |
|---|---|---|---|---|
| π→π | π bonding to π antibonding | High | High (Strong) | Vinyl group conjugated with Pyridine Ring |
| n→π | n non-bonding to π antibonding | Low | Low (Weak) | Nitrogen lone pair in Pyridine Ring |
The photophysical properties of this compound, such as its fluorescence and phosphorescence behavior, are dictated by the nature of its electronic excited states. Upon absorption of a photon, the molecule is promoted to an excited singlet state. From here, it can relax back to the ground state via several pathways, including non-radiative decay (heat) or radiative decay, which is observed as fluorescence.
While specific experimental data for this compound is not extensively documented, studies on related 2-vinylpyridine (B74390) (Vpy) derivatives, particularly in metal complexes, show that the Vpy ligand is often the primary chromophoric unit responsible for luminescence. nih.gov The emission properties are generally localized on the cyclometalated ligand. nih.gov The excited state can also undergo intersystem crossing to a triplet state, from which it can return to the ground state via phosphorescence, a much slower process. The efficiency and wavelength of these emissions are sensitive to the molecular environment, including solvent polarity and the presence of quenchers. mdpi.com
Mass Spectrometry for Molecular Weight and Structure Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. scienceready.com.au It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound (Chemical Formula: C₁₀H₁₁N), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its monoisotopic mass. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.
When the molecular ion is subjected to fragmentation, typically through electron impact, it breaks down into smaller, characteristic charged fragments. The fragmentation pattern provides a "fingerprint" that helps in structural elucidation. For this compound, plausible fragmentation pathways include:
Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ fragment, potentially through rearrangement of the cyclopropyl group.
Loss of an ethyl radical (•C₂H₅) or ethylene (B1197577) (C₂H₄): Resulting in [M-29]⁺ or [M-28]⁺˙ fragments, respectively, from the vinyl or cyclopropyl moieties.
Loss of the cyclopropyl group: Cleavage of the bond connecting the cyclopropyl ring to the pyridine ring.
Loss of hydrogen cyanide (HCN): A common fragmentation pathway for pyridine rings, leading to an [M-27]⁺ fragment. researchgate.net
The relative abundance of these fragments helps in confirming the connectivity of the atoms within the molecule.
| Ion/Fragment | Proposed Formula | Calculated m/z | Plausible Origin |
|---|---|---|---|
| [M]⁺˙ | C₁₀H₁₁N⁺˙ | 145.09 | Molecular Ion |
| [M-H]⁺ | C₁₀H₁₀N⁺ | 144.08 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | C₉H₈N⁺ | 130.07 | Loss of a methyl radical |
| [M-C₂H₄]⁺˙ | C₈H₇N⁺˙ | 117.06 | Loss of ethylene from vinyl or cyclopropyl group |
| [M-HCN]⁺˙ | C₉H₁₀⁺˙ | 118.08 | Loss of hydrogen cyanide from pyridine ring |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed model of the electron density within the crystal can be generated, revealing the exact positions of atoms, their chemical bonds, bond lengths, and bond angles. researchgate.net
As of now, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, an X-ray crystallographic analysis would provide invaluable information, including:
Confirmation of Molecular Geometry: Unambiguously confirming the connectivity and the planar or non-planar nature of the pyridine ring and substituents.
Bond Lengths and Angles: Providing precise measurements of all covalent bonds and angles, which can offer insights into electronic effects like conjugation and steric strain.
Conformational Analysis: Determining the preferred orientation (conformation) of the cyclopropyl and vinyl groups relative to the pyridine ring in the solid state.
Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (if applicable), π-π stacking, or van der Waals forces that govern the solid-state architecture.
Such a study would be essential for a complete structural characterization of this compound. uctm.edumdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
